1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROXSOOOAZHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060179 | |
| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-21-2, 29477-54-1 | |
| Record name | Gallacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2,3,4-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',4'-trihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone, a catechol ketone of significant interest in medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from structurally analogous compounds and established chemical principles to build a robust profile. This guide covers the predicted physicochemical properties, potential synthetic pathways, and likely biological activities, with a particular focus on its role as a potential modulator of adrenergic signaling pathways. Detailed experimental protocols for synthesis and analysis are proposed, alongside a discussion of its therapeutic potential, to empower researchers in drug discovery and development.
Introduction
This compound belongs to the family of dihydroxyphenyl ketone derivatives, a class of compounds that has garnered considerable attention for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The core structure, featuring a catechol ring attached to an α-hydroxy ketone moiety, bears a strong resemblance to endogenous catecholamines such as norepinephrine. This structural similarity suggests a high probability of interaction with adrenergic receptors, making it a compelling candidate for investigation in cardiovascular, neurological, and metabolic research.
This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the study of this compound. By leveraging data from closely related molecules like 3',4'-dihydroxyacetophenone and noradrenalone (2-amino-1-(3,4-dihydroxyphenyl)ethanone), we can infer key characteristics and propose robust methodologies for its synthesis and evaluation[2][3].
Physicochemical Properties
For comparative purposes, the known properties of the closely related compound, 1-(3,4-dihydroxyphenyl)ethanone (3',4'-dihydroxyacetophenone), are presented in Table 1. It is anticipated that the addition of the 2-hydroxy group in the target molecule would increase its polarity and boiling point.
Table 1: Physicochemical Properties of the Analogous Compound 1-(3,4-Dihydroxyphenyl)ethanone
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)ethanone | [2] |
| Synonyms | 3',4'-Dihydroxyacetophenone, Acetopyrocatechol | [2] |
| CAS Number | 1197-09-7 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [6] |
| Melting Point | 118 °C | [6] |
| Boiling Point | 127 °C | [6] |
| Flash Point | 193.2 °C | [6] |
| Appearance | Solid | [2] |
Synthesis and Spectroscopic Analysis
The synthesis of α-hydroxy ketones is a well-established area of organic chemistry, with several methodologies applicable to the preparation of this compound[7][8][9]. A plausible synthetic route would involve the selective oxidation of a suitable precursor, such as 1-(3,4-dihydroxyphenyl)ethanol, or the α-hydroxylation of 1-(3,4-dihydroxyphenyl)ethanone.
Proposed Synthetic Protocol: α-Hydroxylation of 1-(3,4-Dihydroxyphenyl)ethanone
This protocol is adapted from general methods for the α-hydroxylation of ketones.
Step 1: Protection of Catechol Hydroxyl Groups
-
Rationale: The phenolic hydroxyls of the catechol are sensitive to oxidation and can interfere with the α-hydroxylation reaction. Therefore, they must be protected.
-
Dissolve 1-(3,4-dihydroxyphenyl)ethanone in a suitable solvent such as dichloromethane.
-
Add a protecting group reagent, for example, benzyl bromide, in the presence of a base like potassium carbonate.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction to isolate the protected ketone.
Step 2: α-Bromination
-
Rationale: Introduction of a leaving group at the α-position is necessary for the subsequent nucleophilic substitution with a hydroxide source.
-
Dissolve the protected ketone in a solvent like diethyl ether or tetrahydrofuran (THF).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Isolate the α-bromo ketone intermediate.
Step 3: Nucleophilic Substitution
-
Rationale: Displacement of the bromide with a hydroxide ion yields the α-hydroxy ketone.
-
Dissolve the α-bromo ketone in a mixture of acetone and water.
-
Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature.
-
Monitor the reaction for the formation of the protected α-hydroxy ketone.
-
Isolate the product after an appropriate workup.
Step 4: Deprotection
-
Rationale: Removal of the protecting groups to yield the final product.
-
Dissolve the protected α-hydroxy ketone in a suitable solvent.
-
Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove benzyl protecting groups.
-
Purify the final product, this compound, using column chromatography.
Predicted Spectroscopic Data
-
¹H NMR: Aromatic protons of the catechol ring would appear in the range of 6.5-7.5 ppm. The methylene protons adjacent to the hydroxyl and carbonyl groups would likely be a singlet around 4.5-5.0 ppm. The phenolic and alcoholic protons would be observable and exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbon would resonate at approximately 190-200 ppm. Aromatic carbons would be in the 110-150 ppm region, and the carbon bearing the hydroxyl group would be around 60-70 ppm.
-
IR Spectroscopy: A broad absorption band for the hydroxyl groups would be expected around 3300-3500 cm⁻¹. A strong carbonyl stretch should appear around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₈O₄ (168.15 g/mol ).
Potential Biological Activity and Mechanism of Action
The structural similarity of this compound to norepinephrine strongly suggests that its primary biological targets are likely to be adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine and are crucial in regulating a multitude of physiological processes[10].
Adrenergic Receptor Signaling
Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃)[10]. Ligand binding to these receptors initiates a cascade of intracellular events.
-
β-Adrenergic Signaling: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses[11][12].
-
α₁-Adrenergic Signaling: These receptors are coupled to the Gq protein. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC)[10].
-
α₂-Adrenergic Signaling: These receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels[10].
The following diagram illustrates the canonical β-adrenergic signaling pathway, a likely target for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3',4'-Dihydroxyacetophenone | 1197-09-7 | FD32742 [biosynth.com]
- 7. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1): A Key Intermediate and Norepinephrine-Related Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1), a significant compound in the field of pharmaceutical sciences. Also known as 2-Hydroxy-3',4'-dihydroxyacetophenone and recognized as a key impurity in the synthesis of Norepinephrine, this molecule holds importance in drug manufacturing, quality control, and research. This document delves into its physicochemical properties, plausible synthetic routes, analytical characterization, potential biological significance, and its role in drug development, particularly in the context of catecholamine pharmacology.
Introduction: The Significance of a Norepinephrine-Related Compound
This compound is a catechol-containing organic compound that has garnered attention primarily due to its close structural relationship with the vital neurotransmitter and hormone, norepinephrine. Its presence as a process-related impurity in the manufacturing of norepinephrine underscores the need for a thorough understanding of its chemical and biological properties to ensure the safety and efficacy of the final drug product. Furthermore, its structural features, including the dihydroxyphenyl moiety, suggest potential intrinsic biological activities that warrant investigation.
This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and potential pharmacological relevance. By providing a detailed examination, we seek to equip researchers and drug development professionals with the foundational knowledge required for its study and management in a pharmaceutical setting.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical characterization. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value/Prediction | Source/Basis |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 2-Hydroxy-3',4'-dihydroxyacetophenone, Norepinephrine Impurity 3 | |
| CAS Number | 29477-54-1 | |
| Molecular Formula | C₈H₈O₄ | |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Predicted to be an off-white to light brown solid | Analogy to related dihydroxyacetophenones |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water. | Structural analysis and data from similar compounds. |
| Melting Point | Not available. Related compounds like 3',4'-Dihydroxyacetophenone have a melting point of 118°C. | [2] |
| pKa | The phenolic hydroxyl groups are expected to have pKa values in the range of 8-10. | General pKa of phenols. |
Synthesis and Purification
While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and syntheses of structurally related molecules.
A likely precursor for the synthesis is 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. The introduction of a hydroxyl group at the alpha-position to the ketone can be achieved through a nucleophilic substitution reaction.
Proposed Synthetic Pathway
References
Unveiling the Natural Presence of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Technical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catechol-containing aromatic ketone, represents a molecule of significant interest due to its structural similarity to known bioactive acetophenones and catecholamines. Despite its potential, documented evidence of its natural occurrence is notably scarce in publicly available literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for its discovery and characterization. We pivot from a simple catalog of sources to a methodological roadmap, synthesizing data from structurally analogous compounds to identify promising plant genera for investigation. This document details the hypothetical biosynthesis of the target molecule, provides field-proven protocols for extraction and isolation, outlines a robust analytical workflow for its unambiguous identification, and discusses its potential biological activities. This guide is designed to equip researchers, natural product chemists, and drug development professionals with the strategy and techniques necessary to explore the presence of this elusive but potentially valuable phytochemical.
Introduction: The Case for a Molecule in Hiding
Acetophenones are a widespread class of naturally occurring phenolic compounds, with over 250 derivatives identified across more than 24 plant families and various fungi.[1][2] These molecules are not merely metabolic curiosities; they are integral to plant defense mechanisms and serve as precursors for pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3]
The subject of this guide, This compound (also known as 2-hydroxy-3',4'-dihydroxyacetophenone), possesses a compelling chemical architecture. Its 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore responsible for potent antioxidant and metal-chelating properties. However, a thorough review of the scientific literature reveals a conspicuous absence of confirmed natural sources for this specific structure.
This guide, therefore, adopts a proactive and predictive approach. By examining the established natural distribution of its closest structural relatives, we can construct a logical and scientifically-grounded search image. We will treat the molecule not as a confirmed entity to be cataloged, but as a high-potential target to be discovered. This document provides the scientific rationale and the practical tools to undertake that search.
Natural Occurrence of Structurally Related Acetophenones: A Roadmap to Discovery
While this compound remains unconfirmed, its structural isomers and precursors have been successfully isolated from numerous natural sources. The prevalence of these analogs within specific plant genera offers the most promising starting point for targeted screening. The following table summarizes the documented occurrences of key related dihydroxyacetophenones.
| Compound Name | Structure | Natural Source(s) | Plant Part(s) | Reference(s) |
| 3',4'-Dihydroxyacetophenone | 1-(3,4-Dihydroxyphenyl)ethanone | Picea glauca (White Spruce), Picea obovata (Siberian Spruce), Phellinus igniarius | Foliage, Fungi | [4][5] |
| 2',4'-Dihydroxyacetophenone | 1-(2,4-Dihydroxyphenyl)ethanone | Vincetoxicum paniculatum, Daldinia eschscholtzii, Cynanchum bungei | Roots, Fungi | [6][7] |
| p-Hydroxyacetophenone (Piceol) | 1-(4-Hydroxyphenyl)ethanone | Artemisia capillaris, Cynanchum otophyllum, Picea glauca | Whole Plant, Roots, Foliage | [8][9] |
Field-Proven Insight: The data strongly implicates the genera Picea and, notably, Cynanchum as prime candidates for investigation. The genus Cynanchum is particularly rich in diverse acetophenone derivatives and C21 steroids, indicating a robust and versatile biosynthetic machinery for producing such phenolic compounds.[10][11] Researchers should prioritize screening species from these genera in the search for this compound.
Hypothetical Biosynthesis: From Shikimate to the Final Hydroxylation
The biosynthesis of acetophenones in plants is rooted in the shikimate pathway, which provides the essential aromatic amino acid precursor, L-phenylalanine.[12] From there, a multi-step enzymatic cascade, analogous in part to fatty acid degradation, shortens the carbon side chain to yield the characteristic acetophenone skeleton.[8][12]
We propose a hypothetical biosynthetic pathway for this compound, culminating in a final, critical enzymatic transformation:
-
Shikimate Pathway: The pathway begins with phosphoenolpyruvate (PEP) and erythrose 4-phosphate, leading to chorismate and ultimately L-phenylalanine .
-
Phenylpropanoid Pathway Entry: Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-Cinnamic acid .
-
β-Oxidative Chain Shortening: A series of enzymatic reactions (hydration, oxidation, thiolysis) shortens the three-carbon side chain of cinnamic acid (likely as its CoA ester) by two carbons, yielding an acetyl-CoA derivative.
-
Formation of the Precursor: This process, along with subsequent modifications, leads to the formation of 3',4'-Dihydroxyacetophenone , a known natural product.[5]
-
Final Hydroxylation (Hypothesized): The crucial, final step is the regioselective hydroxylation of the acetyl methyl group of 3',4'-Dihydroxyacetophenone. This reaction would be catalyzed by a specific hydroxylase , likely a cytochrome P450 monooxygenase, to yield the target molecule, This compound .
Caption: Hypothetical biosynthesis of this compound.
Protocol for Extraction and Isolation from a Candidate Source
This protocol describes a robust, multi-stage process for the extraction and isolation of polar phenolic compounds, including potentially this compound, from a candidate plant source such as the roots of Cynanchum stauntonii.
Causality Statement: The choice of a sequential extraction with solvents of increasing polarity (from n-hexane to ethyl acetate to methanol) is a cornerstone of natural product chemistry. This method, known as fractionation, systematically separates compounds based on their solubility. Non-polar compounds (lipids, waxes) are removed first by hexane, followed by compounds of intermediate polarity (many phenolics, flavonoids) in the ethyl acetate fraction, and finally the most polar compounds (glycosides, polar phenolics) in the methanol fraction. This systematic separation is critical for reducing the complexity of the extract, which simplifies subsequent chromatographic purification and increases the likelihood of isolating the target compound.
Protocol: Extraction and Fractionation
-
Material Preparation:
-
Air-dry the roots of Cynanchum stauntonii in the shade until brittle.
-
Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder.
-
-
Initial Maceration:
-
Macerate 1 kg of the powdered root material in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude ethanol extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform sequential liquid-liquid partitioning by extracting three times with 500 mL of n-hexane. Combine the n-hexane layers (Fraction A: Non-polar).
-
Next, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers (Fraction B: Medium-polar). This is the most likely fraction to contain the target compound.
-
The remaining aqueous layer constitutes Fraction C (Polar).
-
Concentrate each fraction (A, B, and C) to dryness in vacuo.
-
-
Column Chromatography of the Target Fraction (Fraction B):
-
Prepare a silica gel (70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) packed using a slurry method with n-hexane.
-
Adsorb 10 g of the dried Fraction B onto 20 g of silica gel and load it carefully onto the top of the prepared column.
-
Elute the column using a step-gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), 100% ethyl acetate, and finally ethyl acetate:methanol mixtures (e.g., 9:1, 1:1 v/v).
-
Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) and visualizing under UV light (254 nm and 365 nm) and with a vanillin-sulfuric acid staining reagent.
-
Pool fractions with similar TLC profiles for further purification.
-
-
Preparative HPLC for Final Purification:
-
Subject the pooled, promising fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to achieve high-resolution separation and isolate the pure compound.
-
Analytical Workflow for Identification and Quantification
Unambiguous identification of a novel natural product requires a multi-faceted analytical approach. A standard workflow combines chromatographic separation with spectroscopic analysis to determine purity, structure, and quantity.
Caption: A standard analytical workflow for natural product discovery.
Protocol: HPLC-DAD Method for Detection and Quantification
This protocol is adapted from established methods for analyzing dihydroxyacetophenones and serves as a robust starting point.[7][13]
-
Instrumentation and Conditions:
-
System: HPLC system with a Diode Array Detector (DAD) or UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with 10% B, increase linearly to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 280 nm, a common wavelength for phenolic compounds. Acquire full spectra (200-400 nm) with the DAD to determine the absorbance maximum (λmax) of the target peak.
-
-
Sample and Standard Preparation:
-
Sample: Dissolve the dried extract or purified fraction in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard (if synthesized/available): Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Analysis and Identification:
-
Inject the sample and compare the retention time and UV spectrum of the peak of interest with the reference standard.
-
For unambiguous confirmation, collect the peak fraction and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS) . The expected [M-H]⁻ ion in negative ESI mode would be m/z 167.03. Further fragmentation (MS/MS) can confirm the structure.
-
For complete structural elucidation of a novel compound, isolation of several milligrams is required for Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potential Biological Activities and Therapeutic Significance
The therapeutic potential of this compound can be inferred from its key structural features.
-
Antioxidant Activity: The catechol ring is a powerful hydrogen-donating system, capable of scavenging a wide range of reactive oxygen species (ROS). This is a well-documented property of catechol-containing compounds.[14] We hypothesize that the title compound will exhibit potent activity in assays such as DPPH and ABTS radical scavenging.
-
Anti-inflammatory Effects: Many natural acetophenones, particularly those with hydroxyl substitutions, demonstrate significant anti-inflammatory activity.[1][15] This is often achieved through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as NF-κB.
-
Other Potential Activities: Given the structural similarity to adrenergic neurotransmitter metabolites, exploring interactions with adrenergic receptors or enzymes involved in catecholamine metabolism (e.g., COMT) could be a fruitful line of inquiry.
Conclusion and Future Directions
The discovery of novel bioactive molecules from natural sources is a critical endeavor in drug development. While this compound has yet to be formally reported as a natural product, a compelling, evidence-based case can be made for its existence, particularly within plant genera like Cynanchum and Picea. Its potential as a potent antioxidant and anti-inflammatory agent underscores the importance of its discovery.
The immediate priorities for future research are clear:
-
Targeted Screening: Employ the analytical methods outlined herein to systematically screen extracts from candidate species.
-
Biosynthetic Enzyme Discovery: Once the compound is identified, work to isolate and characterize the specific hydroxylase responsible for its synthesis.
-
Pharmacological Validation: Upon successful isolation or synthesis, conduct a thorough in-vitro and in-vivo evaluation of its biological activities to confirm the hypothesized therapeutic potential.
This guide provides the strategic and technical foundation for these next steps, paving the way for the potential discovery of a new and valuable natural product.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-dihydroxyacetophenone, 1197-09-7 [thegoodscentscompany.com]
- 5. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
A Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPEGAL): Nomenclature, Metabolism, and Analysis
Executive Summary
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a critical, yet often overlooked, intermediate in catecholamine metabolism. Known more commonly by its synonym 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), this reactive aldehyde is the direct product of norepinephrine and epinephrine deamination by monoamine oxidase (MAO).[1][2][3] Its position at a metabolic crossroads, leading to either a reduced alcohol or an oxidized carboxylic acid, makes it a key regulator of catecholamine breakdown.[2][4][5] Furthermore, a growing body of evidence implicates DOPEGAL as a neurotoxic agent, with its accumulation linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6][7][8] This guide provides an in-depth overview of DOPEGAL's chemical identity, its complex biological roles, and a detailed protocol for its indirect quantification in biological samples, serving as a vital resource for researchers in neurobiology and drug development.
Nomenclature and Physicochemical Properties
The compound is known by several names in scientific literature, which can be a source of confusion. The table below consolidates its nomenclature and key chemical identifiers.
| Property | Value | Source(s) |
| IUPAC Name | (3,4-Dihydroxyphenyl)(hydroxy)acetaldehyde | [2] |
| Primary Synonym | 3,4-Dihydroxyphenylglycolaldehyde | [1][2][9] |
| Acronym | DOPEGAL, DOPGAL, DHPGALD | [2] |
| Other Names | 3,4-Dihydroxymandelaldehyde (DHMAL), Norepinephrine aldehyde, Noradrenaline aldehyde | [2] |
| CAS Number | 13023-73-9 | [2][9] |
| PubChem CID | 151725 | [2] |
| Molecular Formula | C₈H₈O₄ | [2][9] |
| Molar Mass | 168.15 g·mol⁻¹ | [2][9] |
Biogenesis and Metabolic Fate
DOPEGAL does not act as a classical signaling molecule but rather as a transient, high-energy intermediate. Its significance is defined by the enzymatic processes that create and consume it.
Formation from Catecholamines
DOPEGAL is formed intraneuronally from the oxidative deamination of norepinephrine (noradrenaline) and epinephrine (adrenaline) by the enzyme monoamine oxidase (MAO), primarily the MAO-A isoform, which is located on the outer mitochondrial membrane.[1][8][10] This initial step converts the primary amine group of the catecholamine into a reactive aldehyde.
The Critical Metabolic Juncture
Once formed, DOPEGAL is immediately metabolized via one of two competing enzymatic pathways. The balance between these pathways is crucial, as it dictates the final metabolic products and mitigates the potential toxicity of the aldehyde itself.[4][6]
-
Reductive Pathway (Major Route): Aldehyde reductase (ALR) and aldose reductase (AR) rapidly convert DOPEGAL to its corresponding alcohol, 3,4-dihydroxyphenylglycol (DHPG).[2][4][5] In sympathetic neurons, this is the predominant metabolic route, making DHPG the major downstream metabolite of norepinephrine.[4][5]
-
Oxidative Pathway (Minor Route): Aldehyde dehydrogenase (ALDH) enzymes oxidize DOPEGAL to form 3,4-dihydroxymandelic acid (DHMA).[2][4][6] Under normal physiological conditions, this is a minor pathway. However, if aldehyde reductase activity is inhibited, the flux can be shunted towards DHMA production.[4]
The preference for the reductive pathway is attributed to the presence of the β-hydroxyl group on the side chain of norepinephrine and epinephrine, which favors reduction by ALR/AR over oxidation by ALDH.[10]
References
- 1. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]
- 3. Neurotoxicity of MAO metabolites of catecholamine neurotransmitters: role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aldehyde/aldose reductase inhibition on neuronal metabolism of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 3,4-Dihydroxyphenylglycolaldehyde (Dopegal) [lgcstandards.com]
- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (Arterenone)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Arterenone, a Key Norepinephrine Metabolite and Bioactive Ketone
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known by its trivial names Arterenone or Noradrenaline Ketone, is a catecholamine derivative of significant interest in pharmacology and medicinal chemistry. As a primary metabolite of the essential neurotransmitter and hormone norepinephrine, it occupies a critical junction in catecholamine metabolism. Its structure, featuring a catechol ring and an α-hydroxy ketone moiety, suggests a rich potential for biological activity, spanning from receptor modulation to potent antioxidant effects.
This technical guide provides a comprehensive review of Arterenone, consolidating current knowledge on its synthesis, physicochemical properties, and biological significance. We delve into detailed experimental protocols, explain the scientific rationale behind methodological choices, and propose avenues for future research. This document is designed to serve as a foundational resource for professionals engaged in drug discovery, neuropharmacology, and antioxidant research, enabling a deeper understanding and exploration of this multifaceted molecule.
I. Chemical Properties and Synthesis
Arterenone's chemical identity is rooted in its catechol structure, which is highly susceptible to oxidation, and the reactive α-hydroxy ketone group. Understanding its synthesis is fundamental for any research endeavor, as the purity and characterization of the compound underpin the validity of all subsequent biological assays.
Physicochemical Properties
A summary of Arterenone's key properties is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Arterenone, Noradrenaline Ketone, Noradrenalone | PubChem[1] |
| CAS Number | 499-61-6 | PubChem[1] |
| Molecular Formula | C₈H₈O₄ | PubChem[1] |
| Molecular Weight | 168.15 g/mol | PubChem[1] |
| Melting Point | 235 °C (decomposition) | LookChem[2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| pKa | 7.89 ± 0.20 (Predicted) | LookChem[2] |
Note: Some properties are predicted and should be confirmed experimentally.
Synthetic Pathway: A Two-Step Approach
The synthesis of Arterenone is not widely published as a standalone procedure but can be effectively adapted from patent literature focused on the industrial production of norepinephrine, where its amino-precursor is a key intermediate. The proposed pathway involves a Friedel-Crafts-type acylation followed by hydrolysis.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesized methodology based on established chemical principles and patent literature.
Step 1: Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Precursor)
-
Rationale: This step utilizes a Lewis acid-catalyzed Friedel-Crafts acylation. Zinc chloride activates the catechol ring, making it susceptible to electrophilic attack by an activated glycine derivative. 1,2-dichloroethane is chosen as a non-polar solvent suitable for this reaction type.
-
Procedure:
-
To a reaction vessel containing 1,2-dichloroethane, add zinc chloride (catalyst) and cool the mixture to 10-15 °C with stirring.
-
Add catechol in batches, ensuring the temperature remains stable. Continue stirring for 30 minutes.
-
Heat the mixture to 70 °C.
-
Prepare a solution of glycine in 1,2-dichloroethane and add it dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-20 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid. Stir for 2-3 hours.
-
Filter the resulting solid. Neutralize the solid with an aqueous solution of sodium bicarbonate to a pH of ~6.7-7.0.
-
Filter, wash with water, and dry the solid to yield the product, 2-amino-1-(3,4-dihydroxyphenyl)ethanone.
-
Step 2: Hydrolysis to this compound (Arterenone)
-
Rationale: The amino group of the precursor is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation for converting primary amines to alcohols.
-
Procedure:
-
Dissolve the precursor from Step 1 in dilute sulfuric or hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This forms the diazonium salt intermediate.
-
After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.
-
Gently warm the solution to room temperature and then heat to 50-60 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes.
-
Once gas evolution ceases, cool the reaction mixture.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Arterenone.
-
II. Analytical Characterization
Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized Arterenone before its use in biological assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the catechol ring (typically between 6.5-7.5 ppm), a singlet for the methylene protons adjacent to the carbonyl and hydroxyl groups, and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).
-
13C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals will include those for the carbonyl carbon (~190-200 ppm), the carbons of the dihydroxyphenyl ring (~110-150 ppm), and the methylene carbon (~60-70 ppm)[3].
-
Rationale: NMR is the gold standard for structural elucidation, providing unambiguous information about the carbon-hydrogen framework of the molecule[4]. 2D NMR techniques like COSY and HSQC should be employed for complete assignment.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The exact mass of Arterenone (C₈H₈O₄) is 168.0423 Da. The observed mass should be within a 5 ppm error.
-
Rationale: MS provides highly accurate molecular weight data, confirming the molecular formula and serving as a crucial purity check[5].
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the O-H (broad, ~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=O (strong, ~1680 cm⁻¹), and C-O (~1200-1300 cm⁻¹) functional groups.
-
Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
As a reference, the United States Pharmacopeia (USP) notes that Arterenone, as an impurity in norepinephrine, can be detected by its absorbance at 310 nm[6]. This provides a straightforward method for quantification in certain contexts.
-
Rationale: UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving chromophoric species like Arterenone.
-
III. Biological Activity and Mechanisms of Action
The biological profile of Arterenone is largely inferred from its structural features and its relationship to norepinephrine. The catechol moiety is a strong indicator of antioxidant potential, while its overall structure as a norepinephrine metabolite suggests possible interactions with adrenergic systems.
Metabolic Context: The Formation of Arterenone
Arterenone is a metabolite in the catecholamine pathway. Norepinephrine can be metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[7]. The formation of Arterenone is a less common pathway compared to the production of vanillylmandelic acid (VMA), but it represents an oxidative transformation of the norepinephrine side chain.
Antioxidant Activity
-
Mechanism: Dihydroxyphenyl ketones are potent antioxidants[7]. The catechol ring of Arterenone can readily donate hydrogen atoms from its two hydroxyl groups to neutralize free radicals, such as reactive oxygen species (ROS). This process stabilizes the free radicals and terminates damaging oxidative chain reactions.
-
Experimental Validation: The antioxidant capacity should be quantified using established in vitro assays.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Rationale: This assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger. The purple DPPH radical is reduced by an antioxidant to a yellow, non-radical form, and the change in absorbance is measured spectrophotometrically. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is a standard metric of antioxidant potency.
-
Procedure:
-
Prepare a stock solution of Arterenone in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the Arterenone stock solution.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of each Arterenone dilution to wells in triplicate.
-
Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent + solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of scavenging against the concentration of Arterenone and determine the IC₅₀ value from the resulting curve.
-
Potential Neuroprotective Effects
-
Hypothesis: Oxidative stress and inflammation are key contributors to neuronal damage in neurodegenerative diseases. As a potent antioxidant, Arterenone may protect neurons from such damage. Its structural similarity to norepinephrine also suggests it could modulate neuronal signaling pathways involved in cell survival.
-
Experimental Validation: Neuroprotective effects can be assessed using cell-based assays that model neurotoxic insults.
Protocol: Neuroprotection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Rationale: The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurotoxicity. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death. The ability of Arterenone to preserve cell viability in this model provides evidence of its neuroprotective potential.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media in a 96-well plate until they reach ~80% confluency.
-
Pre-treat the cells with various concentrations of Arterenone for 2-4 hours.
-
Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (excluding the untreated control wells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or isopropanol.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control. A dose-dependent increase in viability in the Arterenone-treated groups compared to the H₂O₂-only group indicates neuroprotection.
-
Interaction with Adrenergic Systems
-
Hypothesis: As the ketone derivative of norepinephrine, Arterenone may act as an agonist or antagonist at adrenergic receptors (alpha and beta subtypes). Its affinity and efficacy at these receptors would determine its pharmacological profile.
-
Experimental Validation: Radioligand binding assays and functional assays are required to characterize these interactions.
Protocol: Adrenergic Receptor Binding Assay
-
Rationale: This assay determines the affinity (Ki) of Arterenone for a specific receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
-
Procedure:
-
Use cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α₁, β₂).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ receptors) and varying concentrations of Arterenone.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Plot the percentage of specific binding against the concentration of Arterenone.
-
Calculate the IC₅₀ (concentration of Arterenone that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
IV. Future Directions and Conclusion
This compound (Arterenone) stands as a compound of considerable, yet largely untapped, potential. While its existence as a norepinephrine metabolite is established, its specific biological roles and pharmacological activities remain poorly defined in the public literature.
The immediate priorities for future research should involve:
-
Systematic Synthesis and Characterization: Establishing a robust, well-documented synthesis and obtaining a complete set of analytical data (NMR, MS, IR, X-ray crystallography) for a pure reference standard.
-
Quantitative Biological Profiling: Determining the IC₅₀/EC₅₀ values for its antioxidant, anti-inflammatory, and neuroprotective activities using the protocols outlined in this guide.
-
Comprehensive Pharmacological Screening: Evaluating its binding affinity and functional activity across the full panel of adrenergic and dopaminergic receptors to elucidate its mechanism of action as a potential neuromodulator.
References
- 1. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 7. L-NORADRENALINE BITARTRATE(108341-18-0) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (Noradrenalone)
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catecholamine derivative commonly known as Noradrenalone. While not as extensively studied as its parent compound, norepinephrine, Noradrenalone holds significance as a key metabolite and a critical impurity in pharmaceutical preparations of norepinephrine. This document, intended for researchers, scientists, and professionals in drug development, delves into the historical context of its discovery within the broader field of catecholamine research, outlines a robust synthetic pathway, provides detailed methodologies for its characterization, and discusses its biological relevance. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding of this compound.
Introduction and Significance
This compound, or Noradrenalone, is a ketone derivative of the vital neurotransmitter and hormone norepinephrine.[1] Its structure, featuring a catechol ring and a hydroxyethanone side chain, places it within the catecholamine family, a class of molecules crucial for various physiological processes. The general function of norepinephrine is to mobilize the brain and body for action.
The primary significance of Noradrenalone in the pharmaceutical and medical fields stems from its status as a known impurity and metabolite of norepinephrine.[2] As such, its synthesis and characterization are of paramount importance for the quality control of norepinephrine-based medications, which are used to treat conditions like severe hypotension and septic shock.[3] Understanding the biological activity and metabolic fate of Noradrenalone is crucial for a complete toxicological and pharmacological profile of norepinephrine.
This guide will provide a detailed exploration of Noradrenalone, from its conceptual discovery within the history of catecholamine research to practical, field-proven methodologies for its synthesis and characterization.
Historical Context: The Dawn of Catecholamine Research
The discovery of Noradrenalone is intrinsically linked to the broader history of catecholamine research, which began in the late 19th and early 20th centuries. The initial focus was on the "active principle" of the adrenal gland, leading to the isolation and synthesis of adrenaline (epinephrine).[1] This pioneering work laid the foundation for understanding the sympathetic nervous system and its chemical messengers.
The subsequent identification of norepinephrine as the primary neurotransmitter of the sympathetic nervous system was a landmark achievement.[1] The biosynthetic pathway of catecholamines, starting from the amino acid tyrosine, was elucidated over several decades, revealing a series of enzymatic conversions.[4]
While a singular "discovery" paper for Noradrenalone is not prominent in the historical literature, its existence as a metabolite and a synthetic precursor/impurity became apparent with the development of analytical techniques to study the metabolism and degradation of norepinephrine. The enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) were identified as key players in the breakdown of catecholamines, leading to a variety of metabolites, including ketone derivatives like Noradrenalone.[1]
The synthesis of Noradrenalone and its amino-derivative, 2-amino-1-(3,4-dihydroxyphenyl)ethanone, has been driven by the need for analytical standards and for precursors in the synthesis of other catecholamine derivatives.
Synthesis of this compound (Noradrenalone)
The synthesis of Noradrenalone can be approached through several routes, with the Friedel-Crafts acylation of a protected catechol being a common and logical strategy. This method offers a direct way to introduce the desired acyl group onto the aromatic ring.[2] The following protocol is a robust and well-established method for synthesizing Noradrenalone, drawing from principles of classic organic reactions and adaptations for catechol-containing compounds.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The overall synthetic strategy involves three main stages:
-
Protection of Catechol: The hydroxyl groups of catechol are protected to prevent unwanted side reactions during the Friedel-Crafts acylation.
-
Friedel-Crafts Acylation: The protected catechol is reacted with a suitable acylating agent to introduce the 2-hydroxyethanone side chain.
-
Deprotection: The protecting groups are removed to yield the final product, Noradrenalone.
Caption: Proposed synthetic workflow for Noradrenalone.
Detailed Experimental Protocol
Step 1: Protection of Catechol (Preparation of Veratrole)
-
Rationale: The free hydroxyl groups of catechol are acidic and can react with the Lewis acid catalyst used in the Friedel-Crafts acylation, deactivating it. Therefore, protection is essential. Methylation is a common and effective protection strategy.
-
Procedure:
-
To a solution of catechol (1 mole) in a suitable solvent such as ethanol, add a base like sodium hydroxide (2.2 moles).
-
To this solution, add dimethyl sulfate (2.2 moles) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product, 1,2-dimethoxybenzene (veratrole), with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the veratrole by distillation.
-
Step 2: Friedel-Crafts Acylation of Veratrole
-
Rationale: This step introduces the desired carbon skeleton onto the aromatic ring. Methoxyacetyl chloride is a suitable acylating agent. A strong Lewis acid like aluminum chloride is required to activate the acyl chloride.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 moles) in a dry, non-polar solvent like dichloromethane.
-
Cool the suspension to 0°C and add methoxyacetyl chloride (1 mole) dropwise.
-
To this mixture, add a solution of veratrole (1 mole) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)-2-methoxyethanone.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Demethylation (Deprotection) to Yield Noradrenalone
-
Rationale: The final step is the removal of the methyl protecting groups to reveal the free hydroxyl groups of the catechol moiety. Boron tribromide (BBr₃) is a powerful and effective reagent for the cleavage of aryl methyl ethers.
-
Procedure:
-
Dissolve the purified 1-(3,4-dimethoxyphenyl)-2-methoxyethanone (1 mole) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C (a dry ice/acetone bath).
-
Add a solution of boron tribromide (3.5 moles) in dichloromethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Noradrenalone.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Noradrenalone. The following are the expected analytical data based on its structure and data from closely related compounds.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Noradrenalone, Arterenone |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Aromatic H (position 6) |
| ~7.3 | dd | 1H | Aromatic H (position 2) |
| ~6.9 | d | 1H | Aromatic H (position 5) |
| ~4.8 | s | 2H | -CH₂-OH |
Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O |
| ~150 | Aromatic C-OH (position 4) |
| ~145 | Aromatic C-OH (position 3) |
| ~128 | Aromatic C (position 1) |
| ~123 | Aromatic C-H (position 6) |
| ~116 | Aromatic C-H (position 5) |
| ~115 | Aromatic C-H (position 2) |
| ~70 | -CH₂-OH |
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| ~3050 | Aromatic C-H stretching |
| ~1670 | C=O stretching (ketone) |
| ~1600, ~1520 | Aromatic C=C stretching |
| ~1280 | C-O stretching (phenolic) |
| ~1050 | C-O stretching (alcoholic) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 169.04 | [M+H]⁺ |
| 151.03 | [M+H - H₂O]⁺ |
| 123.04 | [M+H - H₂O - CO]⁺ |
Biological Context and Potential Applications
Noradrenalone's primary biological relevance is as a metabolite of norepinephrine. The metabolism of norepinephrine is a complex process involving multiple enzymes, primarily MAO and COMT.[1] The formation of Noradrenalone likely occurs through oxidative deamination of norepinephrine, although this is a minor pathway compared to the formation of other metabolites like vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG).
Caption: Simplified metabolic pathway of norepinephrine.
Due to its structural similarity to norepinephrine, Noradrenalone may possess some degree of biological activity, potentially interacting with adrenergic receptors. However, there is limited publicly available data on its specific pharmacological effects. Further research is warranted to explore its potential as a pharmacological agent or as a biomarker for certain metabolic states.
The primary application of synthesized Noradrenalone is as a reference standard in analytical chemistry. Its availability is crucial for the development and validation of methods to detect and quantify impurities in norepinephrine drug products, ensuring their safety and efficacy.
Conclusion
This compound (Noradrenalone) is a compound of significant interest in the fields of pharmaceutical chemistry and drug metabolism. While its "discovery" was a gradual outcome of the broader exploration of catecholamine biochemistry rather than a singular event, its importance as a metabolite and impurity of norepinephrine is well-established. The synthetic protocol outlined in this guide, based on the principles of Friedel-Crafts acylation, provides a reliable method for its preparation. The provided characterization data, while predictive, offers a solid foundation for its identification and quality control. Further research into the specific biological activities of Noradrenalone may unveil new pharmacological insights and applications.
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Noradrenaline hydrochloride | C8H12ClNO3 | CID 11672905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-NORADRENALINE(138-65-8) IR Spectrum [m.chemicalbook.com]
- 8. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Theoretical Properties of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPEGAL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a molecule more commonly known in the scientific community as 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) or 3,4-dihydroxymandelaldehyde (DHMAL). As a critical metabolite of the neurotransmitters norepinephrine and epinephrine, DOPEGAL plays a significant role in neurobiology and is implicated in the pathology of neurodegenerative diseases. This document synthesizes information on its physicochemical characteristics, spectroscopic profile, metabolic pathways, and predicted pharmacokinetic and toxicological properties. Detailed methodologies for its synthesis and computational analysis are also presented to provide a holistic understanding for researchers in pharmacology, neuroscience, and drug development.
Introduction: The Dual Nature of a Catecholamine Metabolite
This compound, or DOPEGAL, is an endogenous aldehyde formed through the oxidative deamination of norepinephrine and epinephrine by the enzyme monoamine oxidase (MAO).[1][2] While a natural product of catecholamine metabolism, elevated levels of DOPEGAL have been identified as a potent neurotoxin.[1][3] Its accumulation in noradrenergic neurons, particularly within the locus coeruleus, has been linked to neuronal death and the progression of neurodegenerative disorders such as Alzheimer's disease.[3] Understanding the fundamental theoretical properties of DOPEGAL is therefore crucial for elucidating its physiological and pathological roles and for the development of potential therapeutic interventions.
This guide delves into the core chemical and biological attributes of DOPEGAL, providing a foundational resource for scientists investigating its mechanisms of action and exploring it as a potential biomarker or therapeutic target.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key physicochemical parameters of DOPEGAL.
| Property | Value | Source |
| IUPAC Name | (3,4-Dihydroxyphenyl)(hydroxy)acetaldehyde | [1] |
| Synonyms | 3,4-Dihydroxyphenylglycolaldehyde, DOPEGAL, 3,4-dihydroxymandelaldehyde, DHMAL | [1][2] |
| CAS Number | 13023-73-9 | [4] |
| Molecular Formula | C₈H₈O₄ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Melting Point | >60°C (with decomposition) | [5] |
| Solubility | Slightly soluble in aqueous acid, DMSO, methanol, and water. | [5] |
| Canonical SMILES | C1=CC(=C(C=C1C(C=O)O)O)O | [2] |
| Storage and Stability | Long-term storage is recommended at -20°C. The compound is hygroscopic and should be stored under an inert atmosphere.[5] For plasma samples, storage at -80°C is recommended to prevent degradation.[6] |
Synthesis of DOPEGAL
The synthesis of DOPEGAL can be achieved through both enzymatic and chemical routes, which are essential for producing standards for analytical studies and for in vitro experimental work.
Enzymatic Synthesis
DOPEGAL is endogenously produced from norepinephrine via the action of monoamine oxidase A (MAO-A).[7] An in vitro enzymatic synthesis can be performed to mimic this biological process.
Protocol for Enzymatic Synthesis: [8]
-
Reaction Setup: Incubate norepinephrine with a purified monoamine oxidase A enzyme preparation in a suitable buffer system (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Cofactors: Ensure the presence of necessary cofactors for MAO-A activity, if required by the specific enzyme preparation.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for the presence of DOPEGAL using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Purification: Upon completion, the DOPEGAL can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.
Caption: Enzymatic conversion of norepinephrine to DOPEGAL by MAO-A.
Chemical Synthesis
A convenient chemical synthesis route starts from a protected dihydroxyphenylacetic acid methyl ester.[1]
Key Steps in Chemical Synthesis: [1]
-
Protection: The hydroxyl groups of 3,4-dihydroxyphenylacetic acid methyl ester are protected, for instance, as tetrahydropyranyl (THP) ethers.
-
Hydroxylation: The α-carbon is hydroxylated using an oxidizing agent such as a Davis oxaziridine reagent.
-
Reduction: The ester is then reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBALH).
-
Deprotection: Finally, the protecting groups are removed to yield DOPEGAL.
References
- 1. Convenient syntheses of biogenic aldehydes, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]
- 3. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyphenylglycolaldehyde (Dopegal) [lgcstandards.com]
- 5. usbio.net [usbio.net]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of 3,4-dihydroxyphenylglycolaldehyde in human brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical research and a precursor to important catecholamines like noradrenaline. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, procedural explanations, and safety protocols.
Introduction and Significance
This compound, also known as noradrenalone, is a ketone derivative of the neurotransmitter norepinephrine.[1][2] Its structure, featuring a catechol ring and a hydroxyethanone side chain, makes it a critical building block for the synthesis of various adrenergic agonists and other pharmacologically active compounds.[3][4] Understanding its synthesis is fundamental for researchers exploring catecholamine metabolism and developing novel therapeutics targeting the adrenergic system.[5][6]
This guide outlines a robust two-step synthetic pathway involving a Friedel-Crafts acylation followed by a deprotection step. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide a thorough understanding of the synthetic strategy.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Friedel-Crafts Acylation: Reaction of catechol with acetoxyacetyl chloride in the presence of a Lewis acid catalyst to form 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone.
-
Deprotection: Hydrolysis of the acetate protecting group to yield the final product, this compound.
This strategy utilizes a protecting group for the hydroxyl moiety on the acylating agent to prevent unwanted side reactions during the Friedel-Crafts acylation.
PART 1: EXPERIMENTAL PROTOCOLS
Step 1: Friedel-Crafts Acylation of Catechol with Acetoxyacetyl Chloride
This procedure details the synthesis of the intermediate, 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of Catechol.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Catechol | C₆H₆O₂ | 110.11 | 11.0 g (0.1 mol) | High purity, freshly opened container |
| Acetoxyacetyl chloride | C₄H₅ClO₃ | 136.53 | 15.0 g (0.11 mol) | Moisture sensitive, handle under inert gas |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30.0 g (0.225 mol) | Highly hygroscopic, handle in a glovebox |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, freshly distilled |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL (6M) | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (30.0 g, 0.225 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve catechol (11.0 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel. Dissolve acetoxyacetyl chloride (15.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to a separate dropping funnel.
-
Acylation Reaction: Slowly add the catechol solution to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, add the acetoxyacetyl chloride solution dropwise over 1 hour, ensuring the temperature does not exceed 5°C.
-
Reaction Progression: After the addition of acetoxyacetyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C in an ice bath and slowly quench the reaction by the dropwise addition of 6M hydrochloric acid (~50 mL). This should be done carefully as the reaction is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone.
Expertise & Experience: The use of a stoichiometric excess of AlCl₃ is crucial as it complexes with both the catechol hydroxyl groups and the product's carbonyl group.[7][8] Maintaining a low temperature during the initial addition of reactants is critical to control the exothermic reaction and prevent side product formation.
Step 2: Deprotection of 2-Acetoxy-1-(3,4-dihydroxyphenyl)ethanone
This procedure describes the hydrolysis of the acetate group to yield the final product.
Reaction Scheme:
Figure 2: Deprotection of the Acetate Group.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone | C₁₀H₁₀O₅ | 210.18 | From Step 1 | |
| Methanol | CH₃OH | 32.04 | 150 mL | Reagent grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL (2M) | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction and recrystallization |
| Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Protocol:
-
Reaction Setup: Dissolve the crude 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone in methanol (150 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add 2M hydrochloric acid (20 mL) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous solution, add ethyl acetate (100 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.
Expertise & Experience: Acid-catalyzed hydrolysis is a mild and effective method for deprotection of the acetate group.[9] Neutralization with sodium bicarbonate is important to remove any residual acid before final solvent evaporation to prevent potential degradation of the catechol moiety.
PART 2: CHARACTERIZATION AND DATA
Expected Yield and Physical Properties:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not well-documented, expected to be >150 °C |
| Overall Yield | 40-60% (over two steps) |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone. |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.0-10.0 (br s, 2H, Ar-OH)
-
δ 7.3-7.5 (m, 2H, Ar-H)
-
δ 6.8-7.0 (m, 1H, Ar-H)
-
δ 5.0-5.5 (br s, 1H, -CH₂OH)
-
δ 4.5-4.7 (s, 2H, -COCH₂OH)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 198-200 (C=O)
-
δ 150-152 (Ar-C-OH)
-
δ 145-147 (Ar-C-OH)
-
δ 128-130 (Ar-C)
-
δ 122-124 (Ar-C)
-
δ 115-117 (Ar-C)
-
δ 114-116 (Ar-C)
-
δ 65-67 (-CH₂OH)
-
PART 3: SAFETY AND HANDLING
All synthesis steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Catechol: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Acetoxyacetyl chloride: Corrosive and reacts violently with water. Handle under an inert atmosphere and add to solutions carefully.[12]
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment, such as a glovebox.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use with adequate ventilation.
PART 4: MECHANISTIC INSIGHTS
Friedel-Crafts Acylation:
The reaction proceeds via an electrophilic aromatic substitution mechanism.[13] Aluminum chloride, a strong Lewis acid, coordinates to the carbonyl oxygen of acetoxyacetyl chloride, which then facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion. The electron-rich catechol ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and yields the acylated product.
Figure 3: Generalized Friedel-Crafts Acylation Mechanism.
References
- 1. Norepinephrine - Wikipedia [en.wikipedia.org]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]
- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PathWhiz [pathbank.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. rsc.org [rsc.org]
- 12. 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | C22H22ClNO3 | CID 70551780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Application Note: Structural Elucidation of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone using High-Resolution NMR Spectroscopy
Introduction
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known as noradrenaline ketone, is a key metabolite of the neurotransmitter norepinephrine. Its chemical structure, featuring a catechol ring and a hydroxyethanone side chain, makes it a molecule of significant interest in neurochemistry and drug development. Accurate structural confirmation and purity assessment are paramount for its use in research and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the NMR analysis of this compound, detailing optimized protocols for sample preparation, data acquisition, and spectral interpretation.
Core Principles of NMR Analysis for Phenolic Compounds
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This resonance frequency, termed chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[1] The chemical shift, along with spin-spin coupling (J-coupling) between adjacent nuclei, provides a detailed fingerprint of the molecular structure.
For a molecule like this compound, specific challenges and considerations arise:
-
Solvent Selection: The presence of acidic phenolic hydroxyl groups necessitates the use of a deuterated solvent that can solubilize the compound without engaging in rapid proton exchange, which can broaden or obscure the -OH signals.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often excellent choices due to their polarity and ability to form hydrogen bonds, which can sharpen the hydroxyl proton signals.[3][4]
-
Concentration Effects: Sample concentration can influence the chemical shifts of exchangeable protons (hydroxyl groups) due to changes in hydrogen bonding. It is crucial to maintain a consistent and appropriate concentration for reproducible results.[5][6]
-
2D NMR Techniques: While 1D ¹H and ¹³C NMR provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, especially in the aromatic region.[7]
Experimental Protocols
Part 1: Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[8]
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-quality 5 mm NMR tubes[5]
-
Glass Pasteur pipette
-
Kimwipe or cotton wool plug
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][6]
-
Solubilization: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[9]
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample. The resulting solution should be clear and transparent.[5]
-
Filtration and Transfer: Place a small, tight plug of Kimwipe or cotton wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[5][9] This step is critical as suspended solids can degrade spectral quality.
-
Volume Adjustment: The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[5][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
Part 2: NMR Data Acquisition
The following are typical acquisition parameters on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 2 s
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
2D NMR (COSY & HSQC):
-
Utilize standard instrument library pulse programs.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
Spectral Interpretation and Data Analysis
The structure of this compound presents distinct regions in the NMR spectrum: the aromatic region, the aliphatic side chain, and the exchangeable hydroxyl protons.
Molecular Structure and Atom Numbering
Caption: Numbering scheme for NMR signal assignment.
¹H NMR Spectrum Analysis
The proton spectrum can be divided into three key areas:
-
Aromatic Region (δ 6.5-8.0 ppm): The three protons on the catechol ring (H-2, H-5, H-6) form an AMX spin system.
-
H-6: Appears as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, J ≈ 8.0 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz).
-
H-5: Appears as a doublet (d) with a typical ortho coupling constant (J ≈ 8.0 Hz) from H-6.
-
H-2: Appears as a doublet (d) with a smaller meta coupling constant (J ≈ 2.0 Hz) from H-6.
-
-
Aliphatic Region (δ ~4.5-5.0 ppm):
-
H-8: The two protons of the methylene group (-CH₂OH) are chemically equivalent and appear as a singlet, as there are no adjacent protons to couple with.
-
-
Hydroxyl Protons (Variable): The chemical shifts of the phenolic (3-OH, 4-OH) and aliphatic (8-OH) hydroxyl protons are highly dependent on solvent, concentration, and temperature.[2] In DMSO-d₆, they often appear as distinct, sometimes broad, singlets. A D₂O exchange experiment can confirm these assignments, as the -OH peaks will disappear from the spectrum.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| C-7 (C=O) | ~195-200 | The carbonyl carbon is highly deshielded and appears furthest downfield.[10][11] |
| C-3, C-4 | ~145-155 | Aromatic carbons attached to electron-donating hydroxyl groups are deshielded. |
| C-1 | ~128-132 | Quaternary aromatic carbon attached to the ketone group. |
| C-6 | ~120-125 | Aromatic CH carbon ortho to the carbonyl substituent. |
| C-2, C-5 | ~114-118 | Aromatic CH carbons influenced by the hydroxyl groups. |
| C-8 (-CH₂OH) | ~65-70 | Aliphatic carbon attached to an oxygen atom.[12][13] |
Note: The specific assignments of C-2/C-5 and C-3/C-4 can be definitively confirmed using 2D NMR.
2D NMR for Unambiguous Assignment
-
COSY (¹H-¹H Correlation): A COSY spectrum will show cross-peaks between coupled protons. This is particularly useful for the aromatic region, confirming the coupling between H-5 and H-6 (strong cross-peak) and H-2 and H-6 (weaker cross-peak).
-
HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon (C-2, C-5, C-6, and C-8) by linking the known proton shifts to their corresponding carbon signals.
Conclusion
High-resolution NMR spectroscopy, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, provides a robust and definitive method for the structural elucidation of this compound. Adherence to the detailed protocols for sample preparation and an understanding of the principles of spectral interpretation are essential for obtaining high-quality, reliable data. This application note serves as a practical guide for researchers, scientists, and drug development professionals engaged in the analysis of this important catecholamine metabolite and related phenolic compounds.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Structural studies of 2-(3′,4′-dihydroxyphenyl)-7-β-D-glucopyranos-1-O-yl-8-hydroxychroman-4-one in the liquid and solid states by means of 2D NMR spectroscopy and DFT calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. rsc.org [rsc.org]
- 13. web.pdx.edu [web.pdx.edu]
Application Note: High-Sensitivity LC-MS/MS Analysis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Abstract
This application note presents a comprehensive guide to the analysis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone, a key catechol-containing compound, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Given the importance of catechol structures in pharmaceuticals, natural products, and as metabolites of key neurotransmitters like norepinephrine, a robust and sensitive analytical method is crucial.[1][2][3] This document provides a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the rationale behind experimental choices, including the selection of ionization modes and the interpretation of fragmentation patterns, to ensure a self-validating and scientifically rigorous methodology.
Introduction to this compound
This compound, also known as noradrenalone, is a ketone derivative of norepinephrine.[4] Its structure features a catechol ring (a 3,4-dihydroxyphenyl group) attached to a hydroxyethanone side chain. The catechol moiety is a common feature in many biologically active molecules, including neurotransmitters, drugs, and dietary polyphenols.[1][5] The analysis of such compounds is often challenging due to their polarity and susceptibility to oxidation.[2][6] LC-MS/MS offers the high sensitivity and specificity required for accurate quantification of these molecules in complex matrices.[7][8][9] This guide provides a foundational method for researchers working with this and structurally related compounds.
Experimental Design and Rationale
The following sections outline a robust LC-MS/MS method for the analysis of this compound. The choices made are grounded in the known analytical behavior of polar, catechol-containing compounds.
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix (e.g., plasma, urine, or a reaction mixture) and remove interfering substances. Due to the polar nature of the target molecule, a simple protein precipitation or a more selective solid-phase extraction (SPE) can be employed.
Protocol: Protein Precipitation for Plasma Samples
This protocol is suitable for a rapid cleanup of plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[7][10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale: Acetonitrile is an effective solvent for precipitating proteins while keeping the polar analyte in solution. The use of an internal standard is critical for accurate quantification, correcting for variations in sample preparation and instrument response.
Liquid Chromatography
Hydrophilic Interaction Chromatography (HILIC) is often a good choice for retaining and separating highly polar compounds that show poor retention in traditional reversed-phase chromatography.[6]
Table 1: Optimized LC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate for 2 minutes |
Rationale: The amide column provides the necessary polar stationary phase for HILIC. Ammonium formate and formic acid are volatile additives compatible with mass spectrometry that help to achieve good peak shape and ionization efficiency.
Mass Spectrometry
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. The analysis can be performed in both positive and negative ion modes, and the choice may depend on sensitivity and matrix effects.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 150°C | 150°C |
| Desolvation Temp. | 400°C | 400°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Collision Gas | Argon | Argon |
| Precursor Ion (m/z) | 168.06 (Calculated for [C8H9NO3+H]+) | 166.05 (Calculated for [C8H9NO3-H]-) |
| Product Ions (m/z) | See Table 3 | See Table 3 |
Rationale: The precursor ion in positive mode corresponds to the protonated molecule [M+H]+, while in negative mode it is the deprotonated molecule [M-H]-. The selection of product ions for Multiple Reaction Monitoring (MRM) is based on the predicted fragmentation pattern.
Fragmentation Pathway and Data Interpretation
The fragmentation of this compound is predicted to be dominated by cleavages around the carbonyl group and losses from the catechol ring.
Proposed Fragmentation in Positive Ion Mode
In positive ion mode, the protonated molecule ([M+H]+ at m/z 168.06) is expected to undergo several key fragmentations:
-
Loss of water (-18 Da): Fragmentation of the hydroxyl group on the side chain can lead to a fragment at m/z 150.05.
-
Cleavage of the C-C bond adjacent to the carbonyl: This would result in the formation of the 3,4-dihydroxybenzoyl cation at m/z 151.04.
-
Loss of the side chain (-43 Da): Cleavage of the bond between the carbonyl carbon and the ring can lead to a fragment corresponding to the protonated side chain at m/z 44.0.
Proposed Fragmentation in Negative Ion Mode
In negative ion mode, the deprotonated molecule ([M-H]- at m/z 166.05) would likely fragment through:
-
Loss of CO (-28 Da): This is a common fragmentation for phenolic compounds, leading to a fragment at m/z 138.04.
-
Cleavage of the side chain: Similar to positive mode, cleavage can occur to produce a fragment ion corresponding to the deprotonated catechol ring.
Table 3: Proposed MRM Transitions
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity of Product Ion |
| ESI+ | 168.06 | 151.04 | [M+H - H2O]+ |
| ESI+ | 168.06 | 123.04 | [M+H - H2O - CO]+ |
| ESI- | 166.05 | 138.04 | [M-H - CO]- |
| ESI- | 166.05 | 109.03 | [M-H - C2H3O2]- (loss of the hydroxyethanone side chain) |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
Proposed Fragmentation Pathway (Positive Mode)
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The proposed method, including sample preparation, HILIC separation, and tandem mass spectrometry parameters, is designed to be robust and sensitive. The elucidated fragmentation pathways offer a solid basis for developing highly selective MRM methods for quantification in various research and development settings. This guide serves as a valuable resource for scientists working with this and other structurally related catechol compounds.
References
- 1. A chemical probe unravels the reactive proteome of health-associated catechols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. criver.com [criver.com]
- 3. Brain norepinephrine identified by mass spectrometry is associated with reproductive status of females of the linden bug Pyrrhocoris apterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone In Vitro Assays
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catechol-containing compound with significant therapeutic potential. Structurally related to endogenous catecholamines, its 3,4-dihydroxyphenyl moiety is a strong predictor of potent antioxidant and anti-inflammatory activities. This document moves beyond simple procedural lists to offer a scientifically grounded rationale for assay selection, detailed step-by-step protocols, and critical insights into data interpretation. We present robust methodologies for quantifying antioxidant capacity via the DPPH and ABTS radical scavenging assays. Furthermore, we describe a cell-based model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production. Each protocol is designed as a self-validating system, emphasizing the inclusion of appropriate controls to ensure data integrity. Visualizations of experimental workflows and relevant signaling pathways are provided to enhance conceptual understanding and practical implementation.
Introduction: Scientific Rationale
This compound belongs to the dihydroxyphenyl ketone class of compounds.[1] Its core chemical feature is the catechol group (a 3,4-dihydroxyphenyl ring), which is also the foundational structure of endogenous catecholamines like norepinephrine.[2] This catechol moiety is a well-established pharmacophore responsible for potent antioxidant activity.[3][4] The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[5] This free-radical scavenging is a primary mechanism of cytoprotection.
Furthermore, a strong link exists between oxidative stress and inflammation.[6] Reactive oxygen species (ROS) can act as secondary messengers, activating pro-inflammatory signaling cascades, such as the NF-κB pathway.[7] By scavenging these ROS, compounds like this compound are hypothesized to exert anti-inflammatory effects. A key event in the inflammatory response of macrophages is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[8] Therefore, evaluating the ability of this compound to suppress NO production in stimulated macrophages serves as a robust indicator of its anti-inflammatory potential.[9] This guide details the essential in vitro assays to quantitatively assess these two core biological activities.
Section 1: Antioxidant Activity Assessment
The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules, typically by scavenging free radicals. The following assays are foundational for quantifying this activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH free radical.[10] In its radical form, DPPH has a deep purple color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is converted to its non-radical, yellow-colored form, DPPH-H.[10] The decrease in absorbance is proportional to the antioxidant's radical scavenging capacity.[11]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH powder in 100 mL of spectrophotometric-grade methanol or ethanol.[10][11] This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.[11]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent used for the DPPH solution.
-
Positive Control: Prepare a 1 mg/mL stock solution of a known antioxidant such as Ascorbic Acid or Trolox.[11]
-
-
Assay Procedure (96-Well Plate Format):
-
Prepare serial dilutions of the test compound and the positive control in the solvent (e.g., concentrations ranging from 1 to 200 µg/mL).
-
To each well, add 100 µL of the sample or standard dilution.[1]
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[1][12]
-
Prepare a Blank Control containing 100 µL of solvent and 100 µL of the DPPH solution.[11]
-
Prepare a Negative Control for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (to account for any intrinsic color of the compound).
-
-
Incubation and Measurement:
-
Shake the plate gently to mix the contents.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (Ablank - (Asample - Anegative_control)) / Ablank ] × 100
-
Plot the % Inhibition against the concentration of the test compound and the positive control.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a stable, blue-green solution with an absorbance maximum at 734 nm.[14][15] In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution's color fades. This decolorization is proportional to the antioxidant's activity.[13] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[13]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[14]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[13]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] This step is crucial for the complete formation of the radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Assay Procedure (96-Well Plate Format):
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in the buffer.
-
To each well, add 20 µL of the sample or standard dilution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Prepare a Blank Control containing 20 µL of buffer and 180 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [ (Ablank - Asample) / Ablank ] × 100
-
Plot the % Inhibition against the concentration of the test compound and the positive control.
-
Determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the test compound's dose-response curve by the slope of the Trolox curve.[13]
-
Data Summary: Antioxidant Assays
| Assay | Principle | Wavelength | Standard Control | Key Parameter |
| DPPH | H-atom transfer, radical reduction | 517 nm | Ascorbic Acid, Trolox | IC50 (µM) |
| ABTS | H-atom transfer, radical reduction | 734 nm | Trolox | IC50 (µM), TEAC |
Section 2: Anti-Inflammatory Activity Assessment
This section details a cell-based assay to determine if the antioxidant properties of this compound translate into anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated macrophages.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Murine macrophage cells (RAW 264.7) are a standard model for screening anti-inflammatory compounds.[8][9] When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response, primarily through the activation of the NF-κB pathway, leading to the upregulation of iNOS and subsequent production of large amounts of NO.[7] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][17] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Workflow Visualization
Caption: Workflow for the macrophage-based anti-inflammatory assay.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.[16]
-
-
Compound Treatment and Stimulation:
-
The next day, remove the old media.
-
Add fresh media containing various concentrations of this compound (e.g., 1-100 µM). Include a Vehicle Control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Pre-incubate the cells with the compound for 1 hour.[8]
-
After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except the Unstimulated Control group.[16] A known iNOS inhibitor (e.g., L-NAME) should be used as a Positive Control .
-
Incubate the plate for an additional 24 hours.[7]
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[16]
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of the Griess Reagent to each well containing the supernatant.[16]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.[7]
-
A standard curve using sodium nitrite (NaNO₂) must be prepared to calculate the nitrite concentration in the samples.[16]
-
-
Cell Viability Assay (Crucial Control):
-
Rationale: It is essential to confirm that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells. A cytotoxicity assay must be performed in parallel.
-
Procedure (MTT Assay): After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate. Incubate for 4 hours at 37°C. Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.[1][7]
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the percentage of cell viability relative to the vehicle-treated, unstimulated control.
-
A compound is considered a valid anti-inflammatory agent if it significantly reduces NO production at concentrations that do not cause significant cytotoxicity (e.g., >90% cell viability).
-
Hypothesized Signaling Pathway
Caption: Potential mechanism: Compound scavenges ROS, reducing NF-κB activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. benchchem.com [benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Pharmacological Potential of a Catechol Ketone
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a molecule characterized by a catechol ring and a hydroxyethanone side chain, represents a compelling scaffold for pharmacological investigation. Its structural resemblance to endogenous catecholamines and other bioactive phenolic compounds suggests a spectrum of potential therapeutic applications. The 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore known for its potent antioxidant and metal-chelating properties.[1][2][3] This technical guide provides a comprehensive framework for exploring the pharmacological activities of this compound, with a focus on its anticipated antioxidant, anti-inflammatory, and enzyme-inhibitory effects. Detailed, field-proven protocols are provided to empower researchers to rigorously evaluate its therapeutic promise.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₈O₄ | Simson Pharma |
| Molecular Weight | 168.15 g/mol | Simson Pharma |
| Synonyms | 3',4'-Dihydroxy-α-hydroxyacetophenone | - |
Part 1: Core Biological Activities & Mechanistic Insights
The pharmacological activities of this compound are predicted to stem from its core chemical features, primarily the catechol group.
Antioxidant and Radical Scavenging Activity
Mechanistic Rationale: The catechol structure is a hallmark of potent antioxidant compounds.[2][4] The two adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging oxidative chain reactions.[3] The resulting radical is stabilized by resonance, rendering it less reactive. Furthermore, the catechol moiety can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing their participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[3]
Potential Signaling Pathway Involvement:
Caption: Antioxidant mechanisms of this compound.
Anti-Inflammatory Effects
Mechanistic Rationale: Many dihydroxyphenyl compounds exhibit significant anti-inflammatory properties.[5][6][7] The proposed mechanisms involve the modulation of key inflammatory pathways. This can include the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] Additionally, it may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in immune cells like macrophages.[5][6][8] This activity is often linked to the compound's antioxidant properties, as oxidative stress is a key trigger for inflammation.
Potential Signaling Pathway Involvement:
Caption: Potential anti-inflammatory signaling pathway modulation.
Enzyme Inhibition
Mechanistic Rationale: The catechol structure is a known substrate and inhibitor for several enzymes.
-
Catechol-O-Methyltransferase (COMT): COMT is a key enzyme in the degradation of catecholamines. A nitrated derivative of a similar compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent COMT inhibitor.[9] This suggests that this compound could also interact with and potentially inhibit COMT, which has therapeutic implications for conditions like Parkinson's disease.
-
Carbonic Anhydrase (CA): Derivatives of (3,4-dihydroxyphenyl)methanone have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II.[10] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and certain neurological disorders.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the pharmacological activities of this compound.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the in vitro free radical scavenging activity of the test compound.
Causality: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant activity.
Materials:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 µM stock solution of DPPH in methanol. Keep it in the dark.
-
Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Prepare a 1 mg/mL stock solution of the positive control (Ascorbic acid or Trolox) in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µg/mL to 1 µg/mL) in methanol.
-
Prepare wells for the positive control with the same serial dilutions.
-
Prepare a blank well containing 100 µL of methanol.
-
Add 100 µL of the DPPH stock solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution without the sample).
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Causality: LPS, a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of inflammatory mediators. This assay measures the compound's ability to interfere with this inflammatory cascade.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Dexamethasone (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined by a prior MTT assay) for 1 hour. Include wells for a vehicle control (e.g., DMSO) and a positive control (Dexamethasone).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only treated group.
-
Determine the IC₅₀ value.
-
Workflow Diagram:
Caption: Workflow for the in vitro anti-inflammatory assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Guide for Preclinical Research
Introduction
Within the vast landscape of phenolic compounds, molecules featuring a catechol (3,4-dihydroxyphenyl) moiety represent a class of significant interest for therapeutic development. The inherent redox properties of the catechol group confer potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide focuses on 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone , an α-hydroxy ketone derivative of the well-known 3',4'-dihydroxyacetophenone.
While this specific molecule is an emerging research chemical, its structural features suggest a strong potential for biological activity, meriting rigorous investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but the underlying scientific rationale for experimental design, enabling users to effectively probe the therapeutic potential of this compound and its analogs. We will explore its core hypothesized activities, provide detailed, self-validating protocols for its in vitro characterization, and offer insights into data interpretation.
Section 1: Compound Profile and Handling
The scientific integrity of any experiment begins with a thorough understanding of the research chemical's properties and the appropriate handling procedures. The catechol group in this compound is susceptible to oxidation, which necessitates careful storage and preparation.
1.1 Physicochemical Properties
A precise characterization of the compound is fundamental for accurate and reproducible experimentation.
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| Synonyms | Protocatechuyl alcohol, 2-Hydroxy-3',4'-dihydroxyacetophenone | - |
| CAS Number | Not Assigned / Not Available | [1] |
| Molecular Formula | C₈H₈O₄ | - |
| Molecular Weight | 168.15 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | [2] |
Note: As this is an emerging research chemical, a dedicated CAS number has not been broadly assigned. Researchers should rely on the structure and supplier's certificate of analysis for identity confirmation.
1.2 Solubility and Stock Solution Preparation
The polarity of the molecule, with three hydroxyl groups, dictates its solubility.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For some applications, ethanol may also be suitable.[2]
-
Aqueous Solubility: The compound is expected to have limited solubility in neutral aqueous buffers. Working solutions for cell culture experiments are typically prepared by diluting a high-concentration DMSO stock into the aqueous medium.
Causality Behind Experimental Choice: DMSO is a highly polar aprotic solvent that can effectively solvate a wide range of organic molecules. However, it is crucial to ensure the final concentration of DMSO in cell-based assays is non-toxic, typically ≤0.1%, as higher concentrations can induce cellular stress and confound results. A vehicle control (medium with the same final concentration of DMSO) is therefore mandatory in all experiments.
1.3 Storage and Stability
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture. The container should be tightly sealed.
-
Stock Solutions: Aliquot DMSO stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The catechol moiety is prone to oxidation when exposed to air and light, which can result in a color change (e.g., to pink or brown) and a loss of activity.
Section 2: Core Biological Activities & Mechanistic Rationale
The therapeutic potential of this compound is predicated on the well-established bioactivity of its core catechol structure.[3][4][5]
2.1 Antioxidant Properties
Mechanism: The primary antioxidant mechanism of catechols is their ability to act as free radical scavengers through hydrogen atom transfer (HAT). The hydroxyl groups on the catechol ring can donate a hydrogen atom (H•) to an unstable free radical, neutralizing it and thereby terminating the damaging radical chain reaction.[6][7] The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing it from propagating further damage.
Caption: Catechol radical scavenging mechanism.
2.2 Anti-inflammatory Effects
Mechanism: Chronic inflammation is a key driver of many diseases. A primary signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB.[11] This frees NF-κB to translocate to the nucleus, where it acts as a master transcription factor, switching on genes for pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (TNF-α, IL-6).[12] Phenolic compounds are often investigated for their ability to suppress this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway.
2.3 Neuroprotective Potential
Mechanism: Neuronal cells are particularly vulnerable to oxidative stress and inflammation due to their high metabolic rate and lipid-rich membranes.[3] In neurodegenerative diseases, these two processes create a vicious cycle leading to neuronal damage and death. A compound with both potent antioxidant and anti-inflammatory properties could break this cycle by quenching reactive oxygen species (ROS) and suppressing the inflammatory response mediated by glial cells (microglia and astrocytes).[10] This dual action is a highly sought-after therapeutic strategy.
Section 3: Experimental Protocols
The following protocols are designed to be robust and include necessary controls for self-validation. It is imperative to first establish a non-toxic concentration range for the test compound using a cell viability assay (e.g., MTT or CCK-8) before proceeding with activity-based assays.
3.1 Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay quantifies the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Principle: DPPH is a stable radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The color change, measured as a decrease in absorbance at ~517 nm, is proportional to the radical scavenging activity.[13][14]
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL). Prepare the same concentrations for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or control dilutions.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank (100 µL methanol + 100 µL methanol) and a control (100 µL methanol + 100 µL DPPH solution).
-
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[14] Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
3.2 Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in LPS-stimulated macrophages.
-
Principle: In macrophages, LPS stimulation induces the expression of iNOS, which produces large amounts of NO. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[15][16]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
Positive Control: Dexamethasone or L-NMMA
-
MTT or similar cell viability assay kit
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[17]
-
Treatment:
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no LPS" control group.[18]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add the Griess reagent components according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability: Perform an MTT assay on the remaining cells in the original plate to ensure that the observed reduction in nitrite is not due to cytotoxicity.[18]
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Express the results as % inhibition of NO production relative to the LPS-only treated group.
-
3.3 Protocol: Neuroprotective Effect (H₂O₂-induced Oxidative Stress in SH-SY5Y Cells)
This assay evaluates the compound's ability to protect neuronal cells from death induced by an oxidative insult.
-
Principle: The human neuroblastoma SH-SY5Y cell line is a common model for neurotoxicity studies. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that induces oxidative stress, leading to cell damage and apoptosis.[19][20] A neuroprotective compound will increase cell survival in the presence of H₂O₂. Cell viability is typically measured using the MTT assay.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Workflow:
Caption: Experimental workflow for the neuroprotection assay.
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of the test compound. Incubate for 2 hours.
-
Induction of Damage: Add H₂O₂ to a final concentration that induces ~50% cell death (this IC₅₀ dose must be predetermined, typically 200-400 µM).[20] Incubate for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the resulting formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control cells (100% viability).
-
A significant increase in cell viability in the compound + H₂O₂ group compared to the H₂O₂-only group indicates a neuroprotective effect.
-
Section 4: Data Interpretation & Troubleshooting
4.1 Quantitative Data Summary
Presenting data in a clear, tabular format is essential for comparison and analysis. Lower IC₅₀ values indicate greater potency.
| Assay | Test Compound (IC₅₀) | Positive Control (IC₅₀) |
| DPPH Radical Scavenging | Report in µg/mL or µM | Ascorbic Acid: ~X µM |
| NO Inhibition (RAW 264.7) | Report in µM | Dexamethasone: ~Y µM |
| Neuroprotection (SH-SY5Y) | Report EC₅₀ in µM* | - |
*EC₅₀ (half-maximal effective concentration) is the concentration that restores 50% of the viability lost from the H₂O₂ insult.
4.2 Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution into aqueous media, try preparing an intermediate dilution in ethanol before the final dilution in media, or use a lower starting concentration.
-
High Background in Assays: Ensure all reagents are fresh. Oxidized catechols can sometimes interfere with colorimetric assays.
-
No Activity Observed: The compound may not be active in the chosen model, or the concentrations tested may be too low. Conversely, if cell viability is low across all treated groups, the compound may be cytotoxic at the tested concentrations, masking any specific biological effect. Always run a cytotoxicity profile first.
Conclusion
This compound is a promising research chemical whose structural characteristics strongly suggest significant therapeutic potential as an antioxidant, anti-inflammatory, and neuroprotective agent. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this molecule. By understanding the causality behind each experimental step and employing rigorous controls, researchers can generate reliable and publishable data, paving the way for further preclinical development. Future studies should aim to elucidate the specific molecular targets within the inflammatory and cell survival pathways and eventually progress to in vivo models of inflammation and neurodegeneration.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
Application Notes and Protocols for the Investigation of Catechol-Eth Mamanone Derivatives: A Focus on Noradrenalone as a Prototype for Norepinephrine Reuptake Inhibition and Cardiovascular Effects
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Novel Catechol-Ethanone Analogs
The compound 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone represents a structural motif with significant potential for biological activity, largely owing to its core catechol group—a signature of the highly active catecholamine family of neurotransmitters and hormones, which includes norepinephrine, epinephrine, and dopamine. While specific research on this exact molecule is limited, its close structural resemblance to endogenous catecholamines and their metabolites suggests a probable interaction with the adrenergic system.
This guide, therefore, uses the well-characterized norepinephrine metabolite, Noradrenalone (2-Amino-1-(3,4-dihydroxyphenyl)ethanone) , as a prototypical compound to establish a comprehensive framework for the in vitro and in vivo investigation of novel catechol-ethanone derivatives. Noradrenalone's structure strongly implies a potential role as a modulator of the norepinephrine transporter (NET), a critical protein responsible for clearing norepinephrine from the synaptic cleft and terminating its signaling.[1][2][3] By inhibiting this transporter, compounds can increase the concentration and duration of norepinephrine in the synapse, leading to enhanced adrenergic signaling.[2][4] This mechanism is the basis for the therapeutic effects of several classes of antidepressants and ADHD medications.[2][3][5]
The primary physiological consequence of increased norepinephrine levels in the periphery is vasoconstriction and a subsequent increase in arterial blood pressure.[6][7][8] Therefore, a thorough investigation of a novel catechol-ethanone derivative necessitates a multi-faceted approach, beginning with its molecular interaction with the norepinephrine transporter and progressing to its functional effects on vascular tone and systemic blood pressure.
This document provides a series of detailed, field-proven protocols to guide the researcher from initial in vitro characterization to in vivo validation. The experimental choices are explained to provide a clear understanding of the underlying scientific principles, ensuring a robust and self-validating research workflow.
Physicochemical Properties and Handling of Noradrenalone
A clear understanding of the test compound's properties is fundamental to experimental design and execution.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | PubChem |
| Synonyms | Noradrenalone, Arterenone | PubChem |
| CAS Number | 499-61-6 | PubChem |
| Molecular Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O | PubChem |
Safety and Handling: Catecholamine analogs should be handled with care. Assume the compound is biologically active and may have cardiovascular effects upon accidental exposure. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. For in vivo studies, appropriate animal handling and safety protocols must be followed in accordance with institutional and national guidelines.
Part 1: In Vitro Characterization of Norepinephrine Transporter (NET) Inhibition
The first step in characterizing a novel catechol-ethanone derivative is to determine its interaction with the primary molecular target, the norepinephrine transporter.
Protocol 1.1: Cell-Based Norepinephrine Transporter (NET) Uptake Assay
This assay directly measures the ability of the test compound to inhibit the uptake of a labeled norepinephrine substrate into cells expressing the norepinephrine transporter. Human neuroblastoma cell lines, such as SK-N-BE(2)C, endogenously express NET and are a suitable model system.[9] Alternatively, HEK293 cells stably transfected with the human NET gene can be used.[9]
Rationale: By quantifying the reduction in labeled norepinephrine uptake in the presence of the test compound, we can determine its inhibitory potency (IC50). This is a direct functional measure of its effect on the transporter.
Experimental Workflow:
Caption: Workflow for the cell-based NET uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Culture SK-N-BE(2)C or hNET-HEK293 cells in appropriate media and conditions. Plate cells at a density of 200,000 cells/well in a 24-well plate and incubate overnight.[9]
-
Preparation of Reagents:
-
Krebs-Ringer-Hepes (KRH) Buffer: Prepare a stock solution and ensure it is at 37°C for the assay.
-
Test Compound Stock: Prepare a high-concentration stock solution of Noradrenalone (or other test compounds) in a suitable solvent (e.g., DMSO).
-
Radiolabeled Norepinephrine: Prepare a working solution of [3H]-norepinephrine in KRH buffer at a concentration close to the Km of the transporter (approximately 400 nM for SK-N-BE(2)C cells).[9]
-
-
Assay Procedure:
-
Aspirate the culture medium and gently wash the cells twice with 200 µL of pre-warmed KRH buffer.
-
Add 150 µL of KRH buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle control to the wells. Include a known NET inhibitor like desipramine (5 µM) as a positive control for maximal inhibition.[9]
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the [3H]-norepinephrine working solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Lyse the cells by adding 200 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Expected Outcome: A potent NET inhibitor will exhibit a dose-dependent decrease in [3H]-norepinephrine uptake, resulting in a low IC50 value.
Part 2: Ex Vivo Assessment of Vasoactivity
To bridge the gap between molecular interactions and physiological responses, the next step is to assess the compound's effect on vascular smooth muscle contraction in an ex vivo setting.
Protocol 2.1: Isometric Tension Measurement in Isolated Arterial Rings
This protocol uses a wire myograph to measure the contractile or relaxant effects of the test compound on isolated segments of arteries, such as the thoracic aorta or mesenteric arteries from rats or mice.[10][11]
Rationale: This method allows for the direct measurement of the compound's effect on vascular tone. By pre-contracting the arterial rings with a known vasoconstrictor, we can also assess the compound's potential vasodilatory properties.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat or mouse according to approved institutional protocols.
-
Carefully dissect the thoracic aorta or mesenteric arcade and place it in cold, oxygenated Krebs-Henseleit solution.[12][13]
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the artery into 2-3 mm rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.[11][14]
-
-
Mounting and Equilibration:
-
Mount the arterial rings on two fine wires in the chamber of a wire myograph system filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[15]
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g for rat aorta.[15]
-
-
Viability Check:
-
After equilibration, contract the rings with a high concentration of potassium chloride (KCl, e.g., 60 mM) to ensure tissue viability.[10]
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Direct Vasoconstriction: Add cumulative concentrations of the test compound to the bath and record the change in isometric tension.
-
Potentiation of Norepinephrine Response: In the presence of a sub-maximal concentration of norepinephrine, add the test compound to assess if it potentiates the vasoconstrictor response.
-
Vasodilation: Pre-contract the rings with a vasoconstrictor like phenylephrine or U46619. Once a stable contraction is achieved, add cumulative concentrations of the test compound to assess for vasodilation.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Express vasodilation as a percentage of the pre-contraction tension.
-
Construct concentration-response curves and calculate EC50 or IC50 values.
-
Expected Outcome: A compound that inhibits norepinephrine reuptake is expected to potentiate the contractile response to exogenously applied norepinephrine. It may also induce a modest direct vasoconstriction if there is basal sympathetic nerve activity in the isolated tissue.
Part 3: In Vivo Assessment of Cardiovascular Effects
The final stage of preclinical evaluation involves assessing the compound's effects on systemic cardiovascular parameters in a living organism.
Protocol 3.1: Measurement of Arterial Blood Pressure in Rodents
Blood pressure can be measured in rats or mice using either non-invasive or invasive methods. The choice of method depends on the specific research question and available resources.
Non-Invasive Method: Tail-Cuff Plethysmography
Rationale: This method is suitable for repeated measurements in conscious animals and is less stressful than invasive surgery.[16][17][18][19] It is ideal for screening the effects of a compound on blood pressure over time.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the actual experiment to minimize stress-induced blood pressure fluctuations.[20]
-
Procedure:
-
Place the conscious animal in a restrainer.
-
Place a warming pad under the restrainer to promote blood flow to the tail.[18]
-
Fit the tail with an inflatable cuff and a sensor.
-
The system automatically inflates and deflates the cuff while the sensor records the blood pressure.
-
Obtain several stable readings for each animal at each time point.
-
-
Experimental Design:
-
Measure baseline blood pressure for several days.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.
-
Measure blood pressure at various time points after administration to determine the onset, magnitude, and duration of the effect.
-
Invasive Method: Direct Arterial Catheterization
Rationale: This is the gold standard for accurate and continuous blood pressure measurement.[21][22][23][24][25] It is particularly useful for assessing rapid changes in blood pressure and for detailed hemodynamic studies.
Step-by-Step Methodology:
-
Surgical Preparation:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgically expose the carotid or femoral artery.
-
Insert a catheter filled with heparinized saline into the artery and secure it in place.
-
The external end of the catheter is connected to a pressure transducer.
-
-
Data Acquisition:
-
Allow the animal to recover from anesthesia (for chronic studies with telemetry implants) or maintain it under anesthesia (for acute studies).
-
Record baseline blood pressure until it is stable.
-
Administer the test compound intravenously or via another route.
-
Continuously record blood pressure and heart rate.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP), systolic pressure, and diastolic pressure.
-
Analyze the change in blood pressure from baseline after compound administration.
-
Expected Outcome for a NET Inhibitor: Administration of a NET inhibitor like Noradrenalone is expected to cause a dose-dependent increase in systolic, diastolic, and mean arterial pressure.
Mechanistic Insights: Signaling Pathways
Understanding the underlying signaling pathways provides a causal link between the molecular action of the compound and its physiological effects.
Norepinephrine Reuptake and Inhibition:
Caption: Mechanism of norepinephrine reuptake inhibition.
Vasoconstriction Signaling Pathway:
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of action of noradrenaline and carbachol on smooth muscle of guinea-pig anterior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Mechanisms of Vascular Smooth Muscle Contraction Highlight Key Targets in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dmt.dk [dmt.dk]
- 16. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kentscientific.com [kentscientific.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iworx.com [iworx.com]
- 25. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone in Biological Samples
Abstract
This technical guide provides a comprehensive framework for the quantification of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known as noradrenalone or arterenone, in biological matrices such as plasma and urine. As a catecholamine derivative and a potential metabolite or impurity of pharmaceutical compounds, its accurate measurement is critical in pharmacology, toxicology, and drug development. This document outlines detailed protocols for sample preparation, and subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles for bioanalytical method validation as per ICH and FDA guidelines.
Introduction
This compound is a ketone derivative of the neurotransmitter norepinephrine. Its structural similarity to endogenous catecholamines suggests potential biological activity and necessitates sensitive and specific analytical methods for its quantification. The presence of the catechol functional group makes the molecule susceptible to oxidation, posing challenges for sample handling and analysis. Therefore, robust and validated analytical procedures are essential for obtaining accurate and reproducible data.
This application note provides two distinct, yet complementary, analytical approaches for the quantification of this compound. The HPLC-UV method offers a cost-effective and widely accessible technique suitable for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for the detection of low concentrations of the analyte in complex biological matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Noradrenalone, Arterenone | N/A |
| Molecular Formula | C₈H₈O₅ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| UV Absorption Maxima (λmax) | ~280 nm | N/A |
| Storage Temperature | 2-8°C | [1] |
Sample Handling and Stability
Catecholamines are known to be unstable and prone to oxidation, especially in biological matrices at neutral or alkaline pH.[2] Therefore, proper sample collection, handling, and storage are critical to prevent analyte degradation and ensure data integrity.
-
Collection: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent (e.g., sodium metabisulfite or a combination of EGTA and glutathione).
-
Processing: Plasma should be separated from whole blood as soon as possible, preferably within one hour of collection, by centrifugation at 4°C.[3]
-
Storage: Plasma and urine samples should be stored at -80°C to minimize degradation.[4] Repeated freeze-thaw cycles should be avoided.[2]
Analytical Methodologies
Two primary analytical methods are presented: HPLC-UV for general applications and LC-MS/MS for high-sensitivity analysis. The selection of the method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where the expected concentration is in the higher ng/mL to µg/mL range.
Caption: HPLC-UV analysis workflow.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare calibration standards and QCs by spiking the appropriate volume of working standard solutions into the blank biological matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, standard, or QC, add 10 µL of internal standard solution (e.g., 4-hydroxyacetophenone, 10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 280 nm |
-
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for bioanalysis where low detection limits are required.
Caption: LC-MS/MS analysis workflow.
-
Preparation of Standards and Quality Controls (QCs):
-
Follow the same procedure as for the HPLC-UV method, but use a stable isotope-labeled internal standard (e.g., this compound-d3) for improved accuracy.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma or urine sample, standard, or QC, add 10 µL of the stable isotope-labeled internal standard solution.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
-
Method Validation:
-
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry, including selectivity, accuracy, precision, recovery, calibration curve, and stability.[6]
-
Method Validation Parameters
The following tables summarize the key validation parameters and their acceptance criteria based on ICH and FDA guidelines.
Table 1: Validation Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity (r²) | ≥ 0.99 |
| Range | To be determined based on the expected sample concentrations. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ). |
| LOD & LOQ | To be determined experimentally. |
Table 2: Validation Parameters for LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks in at least six different sources of blank matrix. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | To be evaluated to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability to be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable quantification of this compound in biological samples. The choice between the HPLC-UV and LC-MS/MS methods should be based on the specific requirements of the study, particularly the required sensitivity and the nature of the sample matrix. Adherence to the outlined sample handling procedures and thorough method validation are paramount to ensure the generation of high-quality, reproducible, and accurate data in research, clinical, and drug development settings.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Protein binding and stability of norepinephrine in human blood plasma. Involvement of prealbumin, alpha 1-acid glycoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stability of catecholamines in whole blood, plasma, and platelets. | Semantic Scholar [semanticscholar.org]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Stability of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Its inherent chemical properties, while beneficial for its antioxidant activity, also present significant challenges in experimental design. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.
The Challenge: Understanding the Catechol Core
This compound is a member of the catechol family. The defining feature of this class is the 3,4-dihydroxy-substituted phenyl ring. This catechol moiety is a potent electron donor, which is the basis for its strong antioxidant properties[1][2][3]. However, this same reactivity makes the molecule highly susceptible to oxidation, especially in solution. This instability is not a flaw but a fundamental chemical property that must be managed.
The primary degradation pathway involves the oxidation of the catechol group into a highly reactive ortho-quinone (o-quinone). This transformation is often accompanied by a distinct color change, with solutions turning from colorless to pink, red, and eventually brown as the quinones undergo further reactions and polymerization[4][5]. This process is readily accelerated by several common laboratory factors.
Caption: Oxidative degradation of the catechol moiety.
Frequently Asked Questions (FAQs)
Q1: My clear solution of this compound turned pink/brown shortly after preparation. What is happening and is my sample still usable?
A: This color change is a visual indicator of oxidation. The catechol ring has been converted to an o-quinone, which is colored and can subsequently polymerize, leading to the brown appearance. This process is accelerated by exposure to atmospheric oxygen, neutral or alkaline pH, light, and trace metal ions[4][6].
Whether the sample is usable depends entirely on your application. For quantitative studies (e.g., determining IC50 values), the sample is compromised because the concentration of the parent compound has decreased. For some qualitative screening assays, it might still show activity, but the results will be confounded by the presence of degradation products. Best Practice: Always use freshly prepared, colorless solutions for quantitative experiments.
Q2: What is the ideal solvent and pH for preparing and storing solutions of this compound?
A: The ideal conditions aim to minimize oxidation.
-
Solvent: Start with a high-purity, degassed solvent. For aqueous buffers, use Milli-Q or equivalent water to minimize metal ion contamination[7][8]. If using an organic solvent for a stock solution (e.g., DMSO, Ethanol), ensure it is anhydrous and of high purity.
-
pH: A slightly acidic pH (pH 3-6) is optimal for stability in aqueous solutions. Alkaline conditions (pH > 7.4) cause deprotonation of the phenolic hydroxyl groups, making the molecule significantly more susceptible to oxidation[4][9][10]. Avoid preparing or storing solutions in standard phosphate-buffered saline (PBS) at pH 7.4 for extended periods.
Q3: My results are inconsistent from one experiment to the next. Could this be a stability issue?
A: Absolutely. Inconsistent results are a classic sign of compound instability. If you prepare a stock solution and use it over several days or even hours, its effective concentration is likely decreasing. This is particularly problematic in cell culture experiments where the compound is incubated for 24-48 hours in physiological media (pH ~7.4, 37°C), which are highly conducive to degradation.
Trustworthiness Principle: To ensure reproducibility, prepare a fresh stock solution for each experiment and add it to your assay medium immediately before treating your cells or starting your reaction. Run a stability control by incubating the compound in your assay medium for the duration of the experiment and analyzing its concentration at the end.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Potency in Biological Assays | 1. Degradation in Stock Solution: The stock solution, even if frozen, may degrade over time with repeated freeze-thaw cycles. 2. Degradation in Assay Medium: The compound is rapidly oxidizing in the physiological pH and temperature of the cell culture or enzymatic assay buffer.[5] | 1. Prepare Fresh Stock: Always make a fresh stock solution from solid material for each experiment. Avoid using stocks older than one day, even if stored at -20°C. 2. Minimize Incubation Time in Buffer: Add the compound to the assay plates as the very last step. 3. Run a Medium Stability Control: Incubate the compound in the assay medium (without cells/enzyme) for the full duration of the experiment. At the end, quantify the remaining parent compound via HPLC to understand the degradation kinetics in your specific system. |
| Rapid Loss of Concentration in Stock Solution (Confirmed by HPLC) | 1. Oxygen Exposure: The solvent was not deoxygenated, and the vial headspace contains oxygen. 2. Metal Ion Contamination: The solvent or buffer contains trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation.[7][11] 3. Light Exposure: The solution was handled/stored in clear glass vials under ambient light.[12][13] | 1. Use Inert Gas: Degas your solvent by sparging with argon or nitrogen for 15-20 minutes before dissolving the compound. Overlay the solution with the inert gas before sealing the vial. 2. Add a Chelator: For aqueous solutions, consider adding a small amount of a chelating agent like EDTA (e.g., 100 µM) to sequester catalytic metal ions. 3. Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling. |
| New, Unidentified Peaks Appear in HPLC Chromatogram | 1. Formation of Degradation Products: These new peaks are likely o-quinones, dimers, or other polymerized species resulting from oxidation.[12] 2. Reaction with Solvent/Buffer Components: The compound may be reacting with components in your mobile phase or diluent. | 1. Confirm Degradation: This is definitive evidence of instability. Implement all recommended handling and storage procedures immediately. 2. Characterize Degradants (Optional): Use LC-MS to identify the mass of the new peaks to confirm they are derivatives of the parent compound. 3. Simplify Diluent: For HPLC analysis, use a simple, slightly acidic diluent (e.g., water/acetonitrile with 0.1% formic acid) for sample preparation to prevent on-autosampler degradation. |
Summary of Stability Factors & Recommendations
| Factor | Condition of High Instability | Recommended Best Practice |
| pH | Alkaline (pH > 7.4) | Maintain solutions at a slightly acidic pH (3-6). |
| Oxygen | Ambient, aerobic conditions | Use degassed solvents and purge vials with inert gas (Ar, N₂). |
| Temperature | Elevated (≥ 25°C) | Store stock solutions at -20°C or -80°C; perform experiments on ice where possible.[7][14] |
| Light | UV or ambient laboratory light | Use amber vials or protect from light with foil.[13] |
| Metal Ions | Presence of Fe, Cu, Ca, Mg | Use high-purity water (Milli-Q); consider adding a chelator (e.g., EDTA).[4][7][8] |
Protocols for Stability Assessment
Protocol 1: Validated Solution Preparation for Routine Experiments
This protocol is designed to maximize the short-term stability of your working solutions.
-
Solvent Preparation: Use HPLC-grade solvents. If preparing an aqueous buffer, use metal-free water (e.g., Milli-Q). Sparge the chosen solvent with a gentle stream of argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the solid this compound in an amber glass vial.
-
Dissolution: Add the degassed solvent to the solid to achieve the desired stock concentration (e.g., 10 mM). Mix gently by vortexing until fully dissolved.
-
Inert Overlay: Immediately flush the headspace of the vial with argon or nitrogen before capping tightly.
-
Storage: For immediate use, keep the stock solution on ice and protected from light. For short-term storage (<24 hours), store at -20°C. For longer-term storage, aliquot into single-use vials, flush with inert gas, and store at -80°C.
-
Usage: When preparing dilutions for an experiment, use degassed buffers/media and work quickly. Discard any unused stock solution that has been kept at room temperature for more than an hour.
Protocol 2: Experimental Workflow for an Accelerated Stability Study
This protocol allows you to quantify the stability of the compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C).
Caption: Workflow for assessing compound stability in a specific medium.
Detailed Steps:
-
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound
-
Test buffer (e.g., PBS pH 7.4, cell culture medium)
-
Quenching/Stabilizing Solution (e.g., 100% Methanol containing 1% Formic Acid)
-
HPLC system with a C18 column and UV detector (e.g., DAD set to ~280 nm).
-
Incubator set to the desired temperature (e.g., 37°C).
-
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO following Protocol 1.
-
Pre-warm 10 mL of your test buffer to the desired temperature (e.g., 37°C).
-
Spike the stock solution into the test buffer to achieve your final working concentration (e.g., 10 µL of 10 mM stock into 10 mL of buffer for a final concentration of 10 µM). Mix immediately.
-
Time 0: Immediately withdraw a 500 µL aliquot. Add it to 500 µL of the cold Quenching Solution. Vortex and store at -20°C. This is your T=0 sample.
-
Place the remaining solution in the incubator.
-
Time Points: At subsequent time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw another 500 µL aliquot and process it exactly as the T=0 sample.
-
Analysis: After collecting all time points, analyze all samples by HPLC. Create a standard curve if necessary.
-
Calculation: Determine the peak area of the parent compound in each sample. Calculate the percent remaining at each time point (Tx) using the formula: % Remaining = (Peak Area_Tx / Peak Area_T0) * 100.
-
This validated data will provide a clear degradation profile, allowing you to make informed decisions about the design of your main experiments.
References
- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 5. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Iron-mediated oxidation of 3,4-dihydroxyphenylalanine to an excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Welcome to the technical support center for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known as Noradrenaline Ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling, analysis, and stability of this catecholamine derivative. Due to its catechol structure, this compound is highly susceptible to degradation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solution of this compound has turned pink/brown. What is happening and can I still use it?
Answer: The color change you are observing is a classic indicator of oxidative degradation. The 3,4-dihydroxyphenyl (catechol) moiety is highly susceptible to oxidation, which converts it into a highly reactive o-quinone. This quinone intermediate can then undergo further reactions, including polymerization, to form colored products.
Causality: This oxidation is accelerated by several factors:
-
High pH: In neutral or alkaline conditions (pH > 7), the catechol hydroxyl groups are deprotonated, making them more easily oxidized.
-
Dissolved Oxygen: Molecular oxygen acts as the primary oxidizing agent.
-
Presence of Metal Ions: Trace metal ions, such as Fe³⁺ or Cu²⁺, can catalytically accelerate the oxidation rate.
-
Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative processes.
Solution: It is strongly advised not to use the discolored solution, as its purity and concentration are compromised. To prevent this issue:
-
pH Control: Prepare your solutions in a slightly acidic buffer (pH 3-5). Acidification keeps the hydroxyl groups protonated, significantly reducing their susceptibility to oxidation.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Chelating Agents: Add a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to your buffer. EDTA will sequester catalytic metal ions.
-
Protect from Light: Prepare and store your solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Add Antioxidants: For longer-term storage, consider adding an antioxidant like sodium metabisulfite or L-ascorbic acid to the solution.[1]
Question 2: I am seeing inconsistent peak areas and retention times for my compound during HPLC analysis. What could be the cause?
Answer: Inconsistent HPLC results are often a symptom of ongoing degradation within the sample vial in the autosampler or instability in the mobile phase.
Causality:
-
On-Autosampler Degradation: If the autosampler tray is not temperature-controlled, the sample can degrade over the course of a long analytical run, leading to decreasing peak areas over time. Catecholamines are known to be prone to degradation at room temperature.[2]
-
Mobile Phase Instability: If the mobile phase is not properly prepared (e.g., wrong pH, no chelators) or has been sitting for a long time, it may not adequately protect the analyte during its transit through the HPLC system. This can lead to peak tailing, broadening, or the appearance of new degradation peaks.
-
Adsorption to Metal Surfaces: The catechol group can chelate to active metal sites within the HPLC system (e.g., stainless steel frits, columns, tubing), leading to poor peak shape and shifting retention times.
Solution:
-
Control Autosampler Temperature: Set your autosampler temperature to a low, stable temperature, typically 4 °C, to minimize degradation during the analytical sequence.[2]
-
Optimize Mobile Phase:
-
Ensure the mobile phase is buffered at a low pH (e.g., pH 2.5-3.5 using phosphate or formate buffer).
-
Add a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase to passivate any metal contaminants.
-
Prepare fresh mobile phase daily and filter it before use.
-
-
Use Metal-Free or Bio-Inert Systems: If problems persist, consider using PEEK (polyether ether ketone) tubing and fittings or a bio-inert HPLC system designed to minimize metal contact. This is particularly important for achieving high sensitivity and reproducibility with catecholamines.
Question 3: My mass spectrometry signal is weak or non-existent, even though the UV chromatogram shows a peak.
Answer: This issue often points to ion suppression or the formation of non-ionizable adducts.
Causality:
-
Ion Suppression: Components in your buffer or mobile phase (e.g., phosphate buffers, ion-pairing agents) can interfere with the ionization of your target analyte in the mass spectrometer source, reducing its signal.
-
Adduct Formation: The reactive quinone degradation product can form adducts with components of your solution (e.g., antioxidants like glutathione, other nucleophiles) that may not ionize efficiently under your MS conditions.
-
In-source Degradation: The high temperatures and voltages in the MS source can sometimes cause fragile molecules to degrade before they are detected.
Solution:
-
Switch to MS-Compatible Buffers: Replace non-volatile buffers like phosphate with volatile alternatives such as formic acid, acetic acid, or ammonium formate/acetate.
-
Optimize MS Source Parameters: Methodically optimize source parameters like gas temperatures, flow rates, and voltages to ensure gentle and efficient ionization.
-
Dilute the Sample: High concentrations of salts or other excipients can cause significant ion suppression. Diluting the sample can sometimes restore the signal.
-
Investigate with a High-Resolution Mass Spectrometer (HRMS): If adduct formation is suspected, HRMS can help identify the masses of the modified species, providing clues about the degradation pathway.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for solid this compound?
-
The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature, preferably -20 °C or below, to minimize slow oxidation and degradation over time.
-
-
What are the key factors to control in a stability study?
-
How can I quantify the degradation of my compound?
-
A stability-indicating HPLC method is the most common approach.[5] This method should be able to separate the intact parent compound from all its major degradation products. Quantification is typically done using a UV detector or mass spectrometer by monitoring the decrease in the parent peak area and the increase in degradation product peak areas over time.
-
-
What is a "forced degradation" study and why is it necessary?
-
A forced degradation or stress testing study deliberately exposes the drug substance to harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light) to accelerate its degradation.[6][7] The purpose is to rapidly identify potential degradation products and establish degradation pathways.[3][7] This information is crucial for developing stable formulations and validating that your analytical methods can accurately detect impurities.[6][8]
-
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 1 mg/mL stock solution with enhanced stability.
-
Prepare the Buffer: Create a 50 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Add EDTA to a final concentration of 0.1 mM.
-
Deoxygenate: Sparge the buffer with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weigh the Compound: Accurately weigh the required amount of this compound in an amber glass vial.
-
Dissolve: Add the deoxygenated buffer to the vial to achieve the target concentration of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Blanket and Store: Blanket the headspace of the vial with nitrogen or argon gas before tightly capping. Store the solution at 4 °C for short-term use (up to 48 hours) or at -70 °C for long-term storage.[9]
Protocol 2: Basic Forced Degradation Study Workflow
This workflow outlines the steps to investigate the stability of the compound under different stress conditions.
-
Prepare Samples: Prepare several identical aliquots of your compound in a suitable, slightly acidic solution (e.g., 100 µg/mL in 10 mM HCl). Include a control sample that is immediately frozen and protected from light.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2 hours.
-
Thermal Degradation: Heat a solution aliquot at 80 °C for 24 hours.
-
Photodegradation: Expose a solution aliquot to a calibrated light source (as per ICH Q1B guidelines).
-
-
Neutralize (if applicable): Before analysis, neutralize the acid- and base-stressed samples to an appropriate pH for the analytical method.
-
Analyze: Analyze all samples (including the control) using a validated stability-indicating HPLC method.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks (degradants). Aim for 5-20% degradation of the main compound for optimal results.[8]
Visualizing Mechanisms and Workflows
Primary Degradation Pathway
The primary degradation route for this compound is the oxidation of the catechol ring to an unstable o-quinone, which can then polymerize.
Caption: Oxidative degradation pathway of the catechol moiety.
Forced Degradation Experimental Workflow
This diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH of Solution | 3.0 - 5.0 | Minimizes oxidation by keeping catechol hydroxyls protonated. |
| Storage Temp. (Solid) | ≤ -20 °C | Reduces solid-state degradation and oxidation over long periods. |
| Storage Temp. (Solution) | 4 °C (short-term), ≤ -70 °C (long-term) | Slows degradation kinetics in solution.[9] |
| Light Exposure | Store in dark/amber vials | Prevents initiation of photodegradation pathways. |
| Atmosphere | Inert (Nitrogen/Argon) | Removes oxygen, a key reactant in oxidative degradation. |
| Additives | EDTA (chelator), Sodium Metabisulfite (antioxidant) | Sequesters catalytic metal ions and scavenges oxidants.[1] |
References
- 1. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Welcome to the technical support center for the synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable catecholamine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction
This compound, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of challenges primarily due to the presence of the electron-rich and easily oxidizable catechol moiety. This guide will walk you through the most common synthetic routes and provide solutions to frequently encountered issues, ensuring a higher success rate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Friedel-Crafts Acylation of Catechol: This involves the reaction of catechol with a suitable acylating agent, typically chloroacetyl chloride or a derivative, in the presence of a Lewis acid catalyst to form the intermediate, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.
-
Hydrolysis: The subsequent hydrolysis of the chloro-intermediate yields the final product, this compound.
An alternative one-pot approach has also been reported, where catechol is reacted with chloroacetic acid in the presence of thionyl chloride.[1]
Q2: My Friedel-Crafts acylation reaction is giving a very low yield. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation of catechol are a common issue. The primary culprits are often related to the catechol starting material and the reaction conditions:
-
O-Acylation vs. C-Acylation: The hydroxyl groups of catechol are nucleophilic and can compete with the aromatic ring for the acylating agent, leading to the formation of undesired ester byproducts (O-acylation).[2][3]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl groups of catechol, rendering it inactive.[3][4] This often necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Oxidation of Catechol: Catechols are highly susceptible to oxidation, especially in the presence of Lewis acids and trace amounts of air or moisture. This leads to the formation of colored, polymeric byproducts that are difficult to remove.[5]
-
Improper Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature and moisture. Anhydrous conditions are crucial for success.[4]
Q3: I am observing a dark coloration in my reaction mixture and final product. How can I prevent this?
A3: The dark coloration is almost certainly due to the oxidation of the catechol moiety to form quinones, which can then polymerize.[5] To minimize this:
-
Use Protecting Groups: Protecting the catechol hydroxyls as ethers (e.g., methoxymethyl ethers) or cyclic acetals before acylation can prevent both oxidation and O-acylation. These groups can then be removed in a subsequent deprotection step.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen.
-
Use High-Purity Reagents and Solvents: Trace metal impurities can catalyze the oxidation of catechols.
-
Control the Temperature: Exothermic reactions can accelerate decomposition and oxidation.
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common and effective method for purifying hydroxyacetophenones.[6][7][8][9] The choice of solvent is critical and may require some experimentation. Common solvent systems include:
-
Ethanol/water mixtures
-
Ethyl acetate/hexane mixtures
-
Dimethyl carbonate/cyclohexane mixtures[6]
The use of activated carbon during recrystallization can help to remove colored impurities.[7][8]
Troubleshooting Guide
This section provides a more detailed breakdown of specific problems you might encounter during the synthesis and their potential solutions.
Problem 1: Low Yield in Friedel-Crafts Acylation of Catechol
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low conversion of starting material | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and will be quenched by moisture. | 1. Use fresh, anhydrous AlCl₃. Ensure it is a fine powder and has not clumped together. 2. Dry all glassware and solvents thoroughly. Oven-dry glassware and use freshly distilled, anhydrous solvents. 3. Increase catalyst loading. Due to complexation with the catechol hydroxyls and the product ketone, more than a stoichiometric amount of catalyst is often required.[10][11] |
| Formation of a sticky, dark tar | Oxidation and Polymerization of Catechol: The electron-rich catechol ring is highly susceptible to oxidation, leading to quinone formation and subsequent polymerization.[5] | 1. Run the reaction under an inert atmosphere (N₂ or Ar). This minimizes exposure to oxygen. 2. Use purified reagents. Trace metal impurities can catalyze oxidation. 3. Control the reaction temperature. Add the acylating agent slowly and use an ice bath to manage any exotherm. |
| Presence of significant O-acylated byproduct | Competitive O-acylation: The phenolic hydroxyl groups are nucleophilic and can react with the acylating agent.[2][3] | 1. Protect the catechol hydroxyl groups. Convert the catechol to a diether (e.g., using chloromethyl methyl ether) or a cyclic acetonide before acylation.[12] The protecting groups can be removed later. 2. Optimize the reaction temperature. Lower temperatures may favor C-acylation over O-acylation. |
| Formation of multiple C-acylated products | Low Regioselectivity: The two hydroxyl groups direct acylation to multiple positions on the aromatic ring. | 1. Use a milder Lewis acid. This can sometimes improve selectivity. 2. Consider a directed ortho-metalation approach if a specific isomer is desired. This is a more advanced technique but offers high regioselectivity. |
Problem 2: Difficulties in the Hydrolysis of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete hydrolysis | Harsh reaction conditions leading to decomposition: The catechol moiety is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. | 1. Use milder hydrolysis conditions. Consider using a buffered system or a weaker base like sodium bicarbonate. 2. Monitor the reaction closely by TLC. Avoid prolonged reaction times. |
| Formation of byproducts | Side reactions of the catechol group: The catechol can undergo oxidation or other side reactions under the hydrolysis conditions. | 1. Perform the hydrolysis under an inert atmosphere. This will minimize oxidation. 2. Consider a two-step procedure with protection. If direct hydrolysis is problematic, protecting the catechol before hydrolysis and then deprotecting might be a more robust route. |
Problem 3: Product Instability and Discoloration During Work-up and Storage
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product darkens upon standing or during purification | Aerial Oxidation: The final product, being a catechol, is susceptible to oxidation in the presence of air.[13] | 1. Work up the reaction quickly. Minimize the exposure of the product to air and light. 2. Use degassed solvents for extraction and purification. 3. Store the final product under an inert atmosphere and in the dark. A refrigerator or freezer is recommended for long-term storage. |
| Difficulty in achieving high purity by recrystallization | Presence of persistent colored impurities: These are likely oxidized and polymerized materials. | 1. Use activated carbon during recrystallization. This can help to adsorb the colored impurities.[7][8] 2. Consider a column chromatography step before recrystallization. This can remove the more polar, colored byproducts. |
Experimental Workflows and Diagrams
Workflow 1: Two-Step Synthesis via Friedel-Crafts Acylation and Hydrolysis
Caption: A typical two-step synthesis of this compound.
Workflow 2: Synthesis with Catechol Protection
Caption: A more robust synthesis route involving protection of the catechol moiety.
References
- 1. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 8. CN106916060B - Preparation method of high-purity p-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting for solubility issues encountered with 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone. It is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this catechol-containing compound.
Section 1: Understanding the Molecule's Solubility Profile
Q1: What are the key structural features of this compound that dictate its solubility?
A1: The solubility behavior of this compound is governed by a delicate balance between polar and non-polar characteristics inherent in its structure.
-
The Catechol Moiety: The 1,2-dihydroxybenzene (catechol) ring is the most significant feature. The two adjacent hydroxyl groups are potent hydrogen bond donors and acceptors, which suggests an affinity for polar solvents. However, this group is also highly susceptible to oxidation, which can lead to the formation of less soluble, colored byproducts (ortho-quinones).
-
Multiple Hydroxyl Groups: With three hydroxyl (-OH) groups and one ketone (=O) group, the molecule possesses substantial polarity and capacity for hydrogen bonding. This structure suggests good solubility in polar protic solvents like alcohols.[1]
-
The Phenyl Ring: The aromatic ring itself is hydrophobic. This non-polar character can limit solubility in purely aqueous systems, despite the polar functional groups.
The interplay of these features means that while the compound is polar, its solubility in water is not guaranteed and can be problematic.
Caption: Structure of this compound.
Section 2: Frequently Asked Questions (FAQs) on Common Issues
Q2: My compound won't dissolve in water, or dissolves poorly. Is this expected?
A2: Yes, this is a common observation. While the molecule is polar, its crystal lattice energy (the energy holding the solid-state together) can be significant. Overcoming this requires favorable interactions with the solvent that may not be fully provided by water alone, especially at neutral pH. The hydrophobic nature of the benzene ring also contributes to limited aqueous solubility. For a related, less polar compound, 4'-Hydroxyacetophenone, the predicted water solubility is only around 5 g/L.[2]
Q3: What are the recommended starting solvents for this compound?
A3: For initial trials, polar organic solvents are your best choice. Based on the principle of "like dissolves like," solvents that can engage in hydrogen bonding are most effective.[1][3]
-
Highly Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are polar aprotic solvents excellent at dissolving a wide range of compounds.[4]
-
Good Alternatives: Methanol, Ethanol. These polar protic solvents are also effective, though they may require slight warming or a larger volume.
-
Avoid: Non-polar solvents such as hexane, toluene, or dichloromethane are unlikely to be effective.[5][6]
Q4: My solution is turning pink/brown/dark. What is happening and how can I prevent it?
A4: This color change is a classic sign of catechol oxidation. The 3,4-dihydroxy- moiety is highly sensitive to oxidation, especially in neutral or alkaline solutions exposed to air (oxygen). It oxidizes into an ortho-quinone, which is highly colored and can subsequently polymerize.
Prevention Strategies:
-
Work Quickly: Prepare solutions fresh before use.
-
Lower the pH: Oxidation is often slower under acidic conditions (pH 3-5). Consider using a buffer.
-
Use Degassed Solvents: Purge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use to remove dissolved oxygen.
-
Add Antioxidants: For experiments where it will not interfere, adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA can significantly slow degradation.[7]
-
Store Properly: Store stock solutions under an inert atmosphere (e.g., argon) at low temperatures (-20°C or -80°C) in light-protected vials.
Q5: The compound dissolved with heating, but crashed out of solution upon cooling. What should I do?
A5: This indicates you have created a supersaturated solution. While heating increases solubility, the solution is not stable at room temperature.[8]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Add a small additional volume of the solvent (e.g., 10-20% more), re-heat to dissolve, and cool slowly. This may keep it in solution at a slightly lower concentration.[9]
-
Use a Co-Solvent System: The compound may be more soluble in a solvent mixture. For example, if you dissolved it in hot ethanol, it may remain soluble upon cooling if a certain percentage of DMSO or water is added. The technique of co-solvency is a powerful tool for enhancing the solubility of poorly soluble drugs.[10]
-
Filter Hot: If you suspect the material that crashed out is an impurity, you could perform a hot filtration to remove it, although this is less likely to be the primary issue.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubility Testing
This workflow provides a logical sequence for tackling solubility issues, minimizing compound waste and time.
Caption: A decision tree for systematically addressing solubility challenges.
Guide 2: Protocol for Preparing a Concentrated Stock Solution
This protocol prioritizes stability and complete dissolution.
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 168.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer and/or sonicator
-
Amber glass vial
Procedure:
-
Pre-weigh Compound: Weigh 1.68 mg of the compound directly into a clean, dry amber vial.
-
Purge with Inert Gas: Gently flush the vial containing the dry powder with argon or nitrogen for ~30 seconds.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Flush Again: Briefly flush the headspace of the vial with inert gas again and cap tightly.
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but avoid high heat.
-
Verify Dissolution: Visually inspect the solution against a bright light to ensure no solid particles remain.
-
Storage: For long-term storage, overlay the solution with inert gas before re-capping and store at -20°C or -80°C.
Causality: Using anhydrous DMSO minimizes water that could participate in degradation pathways. The inert gas displaces oxygen, directly inhibiting the primary oxidation pathway of the catechol ring.[4]
Guide 3: Methods for Solubility Enhancement
If a pure organic solvent is not suitable for your experiment, these techniques can be used to prepare aqueous-compatible solutions.
-
Method A: Co-Solvency
-
Principle: A water-miscible organic solvent (the co-solvent) is used to disrupt the hydrogen-bonding network of water, reducing the solution's polarity and creating "pockets" that are more accommodating to the solute.[10]
-
Protocol: First, prepare a high-concentration stock in pure DMSO (e.g., 50 mM). Then, for your working solution, dilute this stock into your aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing, not the other way around. This prevents the compound from precipitating locally. Keep the final concentration of DMSO as low as possible (typically <1%, but up to 5% may be tolerable in some cell-based assays) to avoid solvent-induced artifacts.
-
-
Method B: pH Adjustment
-
Principle: The phenolic hydroxyl groups on the catechol ring are weakly acidic. By raising the pH of an aqueous solution with a base, these groups can be deprotonated to form phenolate anions. This ionization dramatically increases the molecule's polarity and aqueous solubility.[11]
-
Protocol:
-
Create a suspension of the compound in your desired buffer (e.g., 1 mg/mL in PBS).
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Monitor the suspension. The solid should dissolve as the pH increases.
-
Caution: High pH will significantly accelerate oxidation. This method is best for immediate use and should be performed in deoxygenated buffers if possible.
-
-
Section 4: Data Summary Table
| Solvent | Type | Predicted Solubility | Notes & Recommendations |
| Water (pH 7) | Polar Protic | Poor / Insoluble | Solubility increases at higher pH but so does the rate of degradation. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poor / Insoluble | Similar to water. Use of a co-solvent is recommended. |
| Methanol / Ethanol | Polar Protic | Soluble | Good for initial dissolution. May require warming.[5] |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Highly Soluble | Excellent solvent for creating high-concentration stock solutions.[12] |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Highly Soluble | A suitable alternative to DMSO.[4] |
| Acetone | Polar Aprotic | Sparingly Soluble | May be effective but less so than DMSO or alcohols. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in HPLC; may require a high aqueous percentage in the mobile phase. |
| Hexane / Toluene | Non-polar | Insoluble | Not recommended. The molecule is too polar.[5] |
| Dichloromethane (DCM) | Non-polar | Insoluble | Not recommended. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone | 105644-17-5 [chemicalbook.com]
Technical Support Center: Stabilizing 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DHH)
Welcome to the technical support center for 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DHH). This guide is designed for researchers, scientists, and drug development professionals who utilize this catechol-containing compound in their experiments. Due to its inherent chemical structure, DHH is highly susceptible to oxidation, which can compromise experimental integrity and reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate and prevent oxidative degradation.
Section 1: Understanding the Core Problem: The Chemistry of Catechol Oxidation
This section delves into the fundamental chemical principles governing the instability of DHH. Understanding these mechanisms is the first step toward effective prevention.
Q1: Why does my clear, colorless solution of this compound rapidly turn yellow or brown?
A1: The discoloration you are observing is the classic visual indicator of catechol oxidation.[1] The 3,4-dihydroxyphenyl moiety, commonly known as a catechol group, is the reactive center of the molecule. In the presence of an oxidizing agent (most commonly, atmospheric oxygen), the two hydroxyl groups (-OH) are oxidized to form a highly reactive intermediate, o-semiquinone, which is then further oxidized to o-quinone.[2][3] This quinone species is highly colored and can subsequently polymerize or react with other nucleophiles in your system, leading to the formation of complex, dark brown melanin-like structures and a loss of your active compound.[4]
Q2: What are the primary factors that accelerate the oxidation of DHH?
A2: Several environmental and chemical factors can dramatically accelerate the rate of DHH oxidation. Controlling these variables is critical for maintaining the compound's stability.
-
Presence of Oxygen: Atmospheric oxygen is the principal oxidizing agent.[1] Solutions exposed to air will inevitably degrade.
-
Elevated pH (Alkaline Conditions): The rate of catechol autoxidation increases significantly with pH.[5] Under alkaline conditions (pH > 7), the hydroxyl groups are deprotonated, forming a catecholate anion. This anion is more electron-rich and thus far more susceptible to oxidation than the protonated form.[5] For this reason, acidic or neutral conditions are generally preferred.[1][3][6]
-
Presence of Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for catechol oxidation.[1][5][7] These metals can facilitate electron transfer from the catechol to oxygen, generating reactive oxygen species (ROS) and accelerating degradation.[2][3]
-
Exposure to Light: Light, especially in the UV spectrum, can provide the energy to initiate and promote the photo-oxidation of catechol derivatives.[1][6][8]
-
Elevated Temperature: As with most chemical reactions, higher temperatures increase the kinetic rate of oxidation.[1][8]
Below is a diagram illustrating the core oxidation pathway and the key factors that accelerate it.
Caption: DHH oxidation pathway and accelerating factors.
Section 2: Troubleshooting Guide for DHH Degradation
Use this section to diagnose and resolve common issues encountered during your experiments.
Q3: My solid DHH powder, which was originally off-white, has developed dark spots or turned slightly brown. Can I still use it?
A3: It is strongly discouraged. A visible color change in the solid powder indicates that oxidation has already begun on the surface.[1] Using this material will introduce impurities (o-quinones and polymers) into your experiment from the start, leading to inaccurate concentrations and potentially confounding biological or chemical results. For reliable and reproducible data, always start with fresh, unoxidized material.
Q4: I'm performing an experiment in a biological buffer at pH 7.4, and my DHH solution turns brown almost immediately. What is the most likely cause?
A4: While a pH of 7.4 is only slightly alkaline, it is often sufficient to initiate rapid autoxidation of sensitive catechols, a process that generates reactive oxygen species.[2][3] The most probable causes, in order, are:
-
Dissolved Oxygen: Standard buffers are saturated with atmospheric oxygen.
-
Metal Ion Contamination: Buffers prepared with standard deionized water and salts can contain trace amounts of catalytic metal ions (Fe³⁺, Cu²⁺).
Solution: Prepare your pH 7.4 buffer using metal-free water and reagents, and thoroughly degas the final buffer immediately before adding the DHH. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 100 µM) if compatible with your experiment.
Q5: I prepared a clear DHH solution under an inert atmosphere, but it slowly darkened over several hours. What should I investigate?
A5: This scenario suggests a slow ingress of oxygen or another catalytic process.
-
System Leaks: Check all seals, septa, and joints in your apparatus. A slow leak can introduce enough oxygen over time to cause degradation.[6]
-
Light Exposure: If your experiment is running on a benchtop, ambient lab lighting can contribute to photo-oxidation over several hours. Protect your solution by using amber glass vials or wrapping your container in aluminum foil.[1][6]
-
Enzymatic Oxidation: If you are working with cell lysates or tissue homogenates, you may be observing enzymatic oxidation by native catechol oxidases or tyrosinases.[4]
Q6: My biological assay results are highly variable between experiments, even when I use a freshly prepared DHH solution. Could oxidation be the cause?
A6: Absolutely. Inconsistent levels of oxidation are a primary cause of poor reproducibility.[6] If the rate and extent of degradation vary each time you prepare the solution (due to minor differences in exposure time to air, etc.), the actual concentration of active DHH will be different in each experiment. The oxidation byproducts themselves might also interfere with your assay. A strict, standardized protocol for solution preparation is essential.[6]
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid DHH is discolored | Long-term exposure to air/light during storage. | Discard the material. Purchase fresh DHH and store it properly under inert gas, protected from light.[1][8] |
| Solution turns brown instantly | 1. High concentration of dissolved oxygen in the solvent.2. High pH of the solution (>7).3. Metal ion contamination. | 1. Use degassed solvents.2. Prepare solutions in a slightly acidic buffer (pH 4-6).3. Use metal-free water and acid-washed glassware. Consider adding a chelator like EDTA.[6] |
| Clear solution darkens over time | 1. Slow leak in the inert atmosphere setup.2. Light-induced oxidation.3. Enzymatic oxidation (in biological samples). | 1. Check all seals and maintain positive inert gas pressure.2. Protect the solution from light with amber vials or foil.3. Consider enzyme inhibitors or heat treatment if compatible with your assay.[6] |
| Inconsistent assay results | Varying degrees of DHH oxidation between experiments. | Adhere to a strict, standardized protocol for preparing and handling DHH solutions. Always prepare solutions immediately before use.[6] |
Section 3: Proactive Prevention: Protocols and Best Practices
The most effective strategy is to prevent oxidation from occurring in the first place. This section provides validated workflows and best practices.
Q7: What is the ideal way to store solid this compound?
A7: Proper storage is fundamental to preserving the integrity of DHH.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).[8][9]
-
Container: Use a sealed amber glass vial to protect from light and moisture.[8]
-
Temperature: Store at a low temperature (e.g., -20°C) to minimize the rate of any residual degradation.
-
Location: For maximum protection, store the vial inside a glove box or a desiccator cabinet that is continuously purged with inert gas.[8][10]
Q8: What is the definitive, step-by-step protocol for preparing a stable DHH solution for an experiment?
A8: This protocol integrates multiple preventative measures to minimize oxidation. It requires the use of a Schlenk line or similar manifold that can provide both vacuum and a source of dry, inert gas.[11][12]
Protocol: Preparation of a Stabilized DHH Solution
Materials:
-
This compound (DHH) solid
-
High-purity, degassed solvent (e.g., deionized water, buffer, ethanol)
-
L-Ascorbic acid (optional antioxidant)
-
Schlenk flask and other appropriate glassware
-
Inert gas (Argon or Nitrogen) source with vacuum line
-
Gas-tight syringes and needles
Methodology:
-
Glassware Preparation: Ensure all glassware is scrupulously clean. If metal ion contamination is a concern, wash with a dilute acid (e.g., 1M HCl), followed by thorough rinsing with metal-free deionized water. Oven-dry the glassware at >100°C for several hours and allow it to cool to room temperature under a stream of inert gas.[12]
-
Solvent Degassing: The removal of dissolved oxygen is critical. Place the desired solvent in a Schlenk flask and perform a minimum of three "freeze-pump-thaw" cycles.[6]
-
Freeze: Freeze the solvent using a liquid nitrogen bath.
-
Pump: Apply a high vacuum to the flask to remove gases from above the frozen solvent.
-
Thaw: Close the flask to the vacuum, remove the liquid nitrogen bath, and allow the solvent to thaw completely. You will see gas bubbles being released.
-
Repeat this cycle two more times, backfilling with inert gas after the final thaw.
-
-
Weighing the Solid: The preferred method is to weigh the DHH solid inside an inert atmosphere glovebox and add it directly to the pre-dried Schlenk flask.[10] If a glovebox is unavailable, quickly weigh the solid in the air and add it to the flask, then immediately attach the flask to the Schlenk line and perform 3 evacuate-refill cycles to purge the air.
-
Solution Preparation:
-
Ensure the flask containing the solid DHH is under a positive pressure of inert gas.
-
If using an antioxidant, add solid L-ascorbic acid (a 2- to 5-fold molar excess over DHH is a good starting point) to the flask.[6]
-
Using a gas-tight syringe, transfer the required volume of the degassed solvent into the Schlenk flask.
-
Stir the solution under a positive pressure of inert gas until all solids are dissolved. The solution should be clear and colorless.
-
-
Storage and Use: Keep the solution under a positive pressure of inert gas and protected from light at all times. Use a gas-tight syringe to withdraw aliquots for your experiment.[6][11] For maximum confidence, prepare the solution fresh for each experiment.
Caption: Recommended workflow for preparing a stable DHH solution.
Q9: Which solvents and buffers are recommended for working with DHH?
A9: The choice of solvent is application-dependent, but the principles of stabilization remain the same.
-
Aqueous Buffers: For biological assays, use buffers with a slightly acidic pH (ideally between 4 and 6) if your system can tolerate it.[1][6] Common choices include acetate or MES buffers. If you must work at neutral pH, degassing and the use of antioxidants are mandatory.
-
Organic Solvents: Solvents like ethanol, methanol, and acetonitrile can be used. Ensure they are of high purity and are properly degassed before use.
Q10: How can I effectively remove trace metal contaminants from my aqueous buffers?
A10: If you suspect metal ion catalysis is a significant problem, you can treat your buffer with a chelating resin (e.g., Chelex 100). Stir the buffer with the resin for several hours, then filter to remove the resin, which will have sequestered divalent metal ions. Alternatively, as mentioned, the addition of a small amount of a strong chelator like EDTA can be effective, provided it does not interfere with your downstream application.
Section 4: FAQs
Q11: What is the mechanism of ascorbic acid as an antioxidant for DHH, and is it always effective?
A11: L-Ascorbic acid (Vitamin C) is a potent reducing agent. It acts as a sacrificial antioxidant. If any DHH molecules are oxidized to the o-quinone form, ascorbic acid can rapidly reduce them back to the catechol form, thereby regenerating your active compound. However, if the rate of oxidation is extremely high (e.g., in a highly aerated, high pH solution), the ascorbic acid may be consumed too quickly to provide lasting protection.[6]
Q12: How can I quantitatively monitor the purity and degradation of my DHH sample over time?
A12: Visual inspection is only qualitative. For quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most robust method.[13][14] An HPLC system with a UV or electrochemical detector can separate DHH from its degradation products and provide precise quantification of its purity.[6]
-
UV-Vis Spectrophotometry: This is a simpler but less specific method. You can monitor the appearance of new absorbance peaks in the visible spectrum (typically >400 nm) that correspond to the formation of colored quinone products.[14]
Comparison of Analytical Methods
| Method | Principle | Pros | Cons |
| HPLC | Chromatographic separation followed by detection. | High sensitivity and specificity; quantitative; separates multiple components.[13][14] | Requires specialized equipment and method development. |
| UV-Vis Spec | Measures absorbance of light at different wavelengths. | Simple, rapid, and accessible.[14] | Low specificity; difficult to quantify individual species in a mixture. |
| Mass Spec | Measures mass-to-charge ratio of ionized molecules. | High sensitivity; provides structural information.[15][16] | Can sometimes induce in-source oxidation, complicating analysis.[15][16] |
Q13: Are there any temporary protecting groups I can use to improve the stability of the catechol moiety during a multi-step synthesis?
A13: Yes. In synthetic chemistry, protecting the catechol hydroxyls is a common strategy. One effective temporary protecting group is a boronic acid or boronate ester, which can form a reversible complex with the catechol.[2][3] This complex masks the hydroxyl groups, preventing their oxidation. The protecting group can typically be removed under mild acidic conditions when the catechol functionality is needed again.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mystrica.com [mystrica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10480A [pubs.rsc.org]
- 15. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Assay Interference with 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone and related catechol-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered assay artifacts. Our goal is to empower you to distinguish genuine biological activity from non-specific interference, ensuring the integrity and validity of your experimental results.
Introduction: The Double-Edged Sword of the Catechol Moiety
This compound is a catecholamine-like structure, a class of molecules with significant potential for biological activity due to their structural similarity to neurotransmitters like norepinephrine.[1] However, the very feature that confers this potential—the 3,4-dihydroxy (catechol) ring—is also a well-documented source of assay interference.[2]
Such compounds are often classified as Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through mechanisms unrelated to specific target engagement.[2][3] This guide will dissect these mechanisms and provide clear, actionable protocols to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to assay interference?
A1: The primary culprit is the catechol functional group. This group is highly susceptible to oxidation, especially under common in vitro assay conditions (neutral to alkaline pH, presence of oxygen and metal ions). This oxidation transforms the relatively benign phenol into a highly reactive ortho-quinone.[4] This species, along with the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) during the oxidation process, is responsible for most of the observed interference.[2][5]
Q2: What are the most common interference mechanisms I should be aware of?
A2: There are four principal mechanisms of interference for this class of compounds:
-
Redox Cycling: The compound can undergo redox reactions with components of the assay buffer or cellular environment, generating H₂O₂. This is particularly problematic in assays that measure redox endpoints (e.g., using resazurin) or involve redox-sensitive enzymes.[2][5]
-
Covalent Reactivity: The oxidized o-quinone is a potent electrophile that can covalently and non-specifically modify nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[2][5] This can lead to irreversible protein inactivation, mimicking true inhibition.
-
Compound Aggregation: At higher concentrations, many screening compounds can form aggregates that sequester and denature proteins non-specifically, leading to a false-positive signal.[2][6]
-
Optical Interference: The compound itself or its oxidation products may be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.[2][6]
Q3: My initial screen with this compound shows potent activity. What is the first step to verify this is not an artifact?
A3: Before embarking on extensive follow-up, perform a simple triage. First, visually inspect the assay wells containing the compound at high concentrations. Does the solution develop a distinct color (typically yellow to brown) over time? This indicates oxidation and potential optical interference. Second, re-run the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant drop in potency suggests the original activity was due to compound aggregation.[2]
Troubleshooting Guide: From Artifact to validated Hit
This section provides a problem-oriented approach to diagnosing and resolving specific interference issues.
Problem 1: The dose-response curve is unusually steep or results are inconsistent.
-
Probable Cause: This is a classic hallmark of non-specific activity, often driven by compound aggregation.[2] Aggregation is a concentration-dependent phenomenon that can occur abruptly once a critical concentration is reached, leading to steep curves and poor reproducibility.
-
Troubleshooting Workflow:
-
Perform a Detergent Counter-Screen: Re-test the compound's activity in the presence of 0.01% (v/v) Triton X-100.
-
Analyze the Outcome:
-
Activity is Significantly Reduced: Aggregation is the likely cause. The detergent disrupts the formation of compound aggregates.
-
Activity is Unchanged: Aggregation is likely not the primary mechanism. Proceed to investigate other interference modes.
-
-
-
Expert Insight: The choice of a non-ionic detergent is critical to avoid disrupting protein structure or cellular membranes while effectively preventing hydrophobic compound aggregation.
Problem 2: The compound's inhibitory activity is diminished by adding DTT.
-
Probable Cause: This strongly suggests interference through either redox cycling or direct covalent modification of protein thiols.[2][5] The catechol is oxidized to a reactive quinone, which then alkylates cysteine residues. Dithiothreitol (DTT), a strong reducing agent, can either prevent the initial oxidation or act as a sacrificial nucleophile, "scavenging" the reactive quinone before it can modify the target protein.[2]
-
Troubleshooting Workflow:
-
Execute a Thiol Counter-Screen: Perform the assay with and without a high concentration of DTT (e.g., 0.5-1 mM), ensuring the DTT itself does not interfere with the assay readout.
-
Analyze the Outcome:
-
Activity is Significantly Reduced with DTT: This confirms a mechanism involving oxidation and/or thiol reactivity. The compound is likely not a specific inhibitor.
-
Activity is Unchanged: The mechanism is likely independent of thiol reactivity.
-
-
-
Expert Insight: If your target protein is known to have critical cysteine residues in its active site, this test is paramount. A positive result here is a major red flag for non-specific covalent modification.[5]
Problem 3: The compound is active in a cell-based assay that uses a redox indicator (e.g., Resazurin, MTT, AlamarBlue).
-
Probable Cause: The compound is likely interfering directly with the assay chemistry. Catechols can directly reduce resazurin (to the fluorescent resorufin) or generate H₂O₂, which can also influence the cellular redox state and confound the readout.[5]
-
Troubleshooting Workflow:
-
Run a Target-Independent Control: Perform the assay in the absence of cells but with all other assay components (media, serum, redox indicator).
-
Analyze the Outcome:
-
Signal is Generated without Cells: This is definitive proof of direct assay interference. The compound is reacting with the indicator dye.
-
No Signal without Cells: While this rules out direct chemical reaction with the dye, it does not rule out interference via H₂O₂ production, which requires a cellular environment. An orthogonal assay that does not rely on a redox readout (e.g., measuring ATP content with a luciferase-based assay like CellTiter-Glo®) is recommended.
-
-
Data & Visualization
Summary of Interference Mechanisms and Solutions
| Interference Mechanism | Experimental Test | Expected Outcome if Positive | Recommended Solution |
| Compound Aggregation | Add 0.01% Triton X-100 | Potency (IC₅₀) significantly increases (activity is lost) | Add detergent to all assay buffers; consider compound solubility optimization. |
| Redox Activity / Thiol Reactivity | Add 1 mM DTT | Potency (IC₅₀) significantly increases (activity is lost) | Discard as a non-specific reactive compound. If progression is necessary, use assays less sensitive to redox changes. |
| Optical Interference | Measure compound absorbance/fluorescence spectrum | Significant signal at assay wavelengths | Use a different detection method (e.g., luminescence) or apply spectral correction. |
| Direct Redox Assay Interference | Run assay without cells/target | Signal changes in the presence of the compound | Switch to an orthogonal assay with a different detection principle. |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Welcome to the technical support center for the synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you optimize your reaction yields and product purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate, typically involves a two-step process: a Friedel-Crafts acylation of catechol with an appropriate acylating agent, followed by hydrolysis. While straightforward in principle, this synthesis is often plagued by issues such as low yields, side-product formation, and purification difficulties. The catechol moiety, with its two hydroxyl groups, is highly activated and susceptible to oxidation and side reactions, demanding careful control of reaction conditions.
This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve the most common issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
Question: I am performing the Friedel-Crafts acylation of catechol with chloroacetyl chloride using AlCl₃, but my yields of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone are consistently low. What are the likely causes and how can I improve this?
Answer: Low yields in this step are a frequent problem and can stem from several factors related to the catalyst, solvent, temperature, and inherent reactivity of the starting materials.
Underlying Causes & Solutions:
-
Catalyst Inactivation: Catechol's hydroxyl groups can complex strongly with the Lewis acid catalyst (e.g., AlCl₃), requiring more than stoichiometric amounts of the catalyst. The product, an aryl ketone, also forms a complex with the catalyst, further sequestering it from the reaction.
-
Solution: Increase the molar ratio of AlCl₃ to catechol. A ratio of 2.5 to 3.0 equivalents of AlCl₃ is often necessary to drive the reaction to completion.
-
-
Side Reactions: The high reactivity of the catechol ring can lead to polysubstitution or the formation of polymeric byproducts, especially at elevated temperatures.
-
Solution: Maintain strict temperature control. Running the reaction at a lower temperature (0-5 °C) can significantly minimize side product formation.
-
-
Solvent Choice: The choice of solvent is critical. Solvents like carbon disulfide or nitrobenzene are traditional but have toxicity concerns. Ethereal solvents are generally incompatible with strong Lewis acids.
-
Solution: Consider using a less reactive, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Workflow Diagram: Optimizing Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in the acylation step.
Issue 2: Formation of an Intractable Tar or Polymeric Material
Question: During the acylation reaction, a dark, tarry substance formed, making product isolation impossible. What causes this and how can it be prevented?
Answer: Tar formation is a common indicator of uncontrolled polymerization or degradation, often triggered by excessive heat or catalyst activity.
Underlying Causes & Solutions:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. A rapid addition of reagents can cause localized heating, leading to polymerization of the highly activated catechol ring.
-
Solution: Add the chloroacetyl chloride dropwise to the catechol-AlCl₃ mixture at a low temperature (0 °C) with vigorous stirring to ensure efficient heat dissipation.
-
-
Air Oxidation: Catechol and its derivatives are sensitive to air oxidation, especially under acidic conditions, which can produce colored, polymeric materials.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Data Summary: Effect of Temperature on Yield and Purity
| Reaction Temperature | Yield of Acylated Product | Purity (by HPLC) | Observations |
| Room Temperature (25°C) | 35-45% | ~80% | Significant tar formation |
| 0-5°C | 70-80% | >95% | Clean reaction, minimal byproducts |
| -10°C | 65-75% | >95% | Slower reaction rate |
Issue 3: Incomplete Hydrolysis of the Chloro-Intermediate
Question: After the hydrolysis step of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, I still see a significant amount of starting material in my crude product. How can I ensure complete conversion to this compound?
Answer: Incomplete hydrolysis is typically a matter of reaction time, temperature, or pH. The chloroacetyl group is a good leaving group, but the reaction still requires sufficient activation.[1]
Underlying Causes & Solutions:
-
Insufficient Reaction Time/Temperature: The hydrolysis may be kinetically slow under mild conditions.
-
Solution: Increase the reaction temperature (e.g., refluxing in aqueous solution) and extend the reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Incorrect pH: The hydrolysis can be performed under acidic or basic conditions, but maintaining the optimal pH is crucial.
-
Solution: Hydrolysis is often effective in a dilute aqueous acid (e.g., HCl) or by heating in water. If using a base, be cautious of potential side reactions on the catechol moiety.
-
Recommended Protocol: Hydrolysis of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone
-
Dissolution: Suspend the crude 2-chloro-1-(3,4-dihydroxyphenyl)ethanone in deionized water (approx. 10 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The product is more polar than the starting material.
-
Completion: Continue refluxing until the starting material spot is no longer visible on the TLC plate (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, extract the aqueous solution with a polar solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Issue 4: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. Column chromatography gives poor separation, and the compound seems unstable. What are the best purification strategies?
Answer: The polar nature of the two hydroxyl groups and the ketone make this compound challenging to handle. Its sensitivity to oxidation further complicates purification.
Underlying Causes & Solutions:
-
High Polarity: The compound's high polarity can cause it to streak on silica gel columns, leading to poor separation.
-
Solution 1: Recrystallization: This is the preferred method. The product is often sparingly soluble in cold water but more soluble in hot water. A mixed solvent system like ethyl acetate/heptane or methanol/water can also be effective.[2][3]
-
Solution 2: Modified Chromatography: If chromatography is necessary, consider using a more polar stationary phase like diol-functionalized silica or reverse-phase chromatography (C18).
-
-
Oxidative Instability: The catechol moiety is prone to oxidation, leading to discoloration and impurities.
-
Solution: Keep the purified product under an inert atmosphere and store it at low temperatures. When handling solutions, sparging with an inert gas can help minimize degradation.
-
Reaction Pathway and Side Products
Caption: Synthetic route and common side products.
References
Validation & Comparative
A Comparative Pharmacological Guide: 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone vs. Noradrenalone
An In-Depth Technical Resource for Researchers in Pharmacology and Drug Development
Introduction: The Significance of Subtle Structure in Adrenergic Signaling
In the intricate world of pharmacology, minor alterations in molecular structure can lead to profound differences in biological activity. This guide offers a detailed comparative analysis of two catechol-containing compounds: 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone and noradrenalone, also known as 2-amino-1-(3,4-dihydroxyphenyl)ethanone.[1][2] Noradrenalone is a ketone derivative and metabolite of the crucial neurotransmitter norepinephrine.[1] Its structural features suggest a potential interaction with adrenergic pathways. In contrast, this compound, while sharing the same 3,4-dihydroxyphenyl (catechol) core, lacks the terminal amino group essential for classical adrenergic receptor agonism.
This document is designed for researchers, scientists, and drug development professionals. It synthesizes established principles of structure-activity relationships (SAR) with detailed, validated experimental protocols to provide a robust framework for empirically evaluating and comparing the adrenergic activity of these two molecules. Our objective is to illuminate how a single functional group modification can dictate a compound's pharmacological profile.
Part 1: Comparative Physicochemical and Predicted Pharmacological Profiles
The defining structural difference between these two molecules lies in the substituent at the second carbon of the ethanone side chain. Noradrenalone possesses a primary amine, a key feature for interaction with adrenergic receptors, whereas this compound has a hydroxyl group. This distinction is paramount in predicting their respective biological activities.
Norepinephrine and other catecholamines engage with adrenergic receptors through specific interactions, including an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in the third transmembrane domain of the receptor.[3][4] The absence of this amine in this compound makes a similar high-affinity interaction highly improbable. While its catechol ring might confer other biological properties, such as antioxidant effects or interaction with enzymes like Catechol-O-methyltransferase (COMT), its activity as a direct adrenergic ligand is expected to be negligible.[5][6] Conversely, noradrenalone, retaining the critical amine group, is hypothesized to interact with adrenergic receptors, although its affinity and efficacy may be significantly different from the parent neurotransmitter, norepinephrine.[1]
Table 1: Comparative Overview of Physicochemical and Predicted Pharmacological Properties
| Property | This compound | Noradrenalone (2-Amino-1-(3,4-dihydroxyphenyl)ethanone) |
| Synonyms | N/A | Arterenone, Norepinephrine ketone[1] |
| Molecular Formula | C₈H₈O₄ | C₈H₉NO₃[2] |
| Molecular Weight | 168.15 g/mol | 167.16 g/mol [2] |
| Key Structural Feature | Terminal hydroxyl group on ethanone side chain | Terminal amino group on ethanone side chain[1] |
| Predicted Biological Role | Research chemical; potential antioxidant or enzyme substrate[6][7] | Metabolite of norepinephrine; potential weak adrenergic ligand[1][8] |
| Predicted Adrenergic Activity | Negligible | Low to moderate affinity for adrenergic receptors |
Part 2: Experimental Workflows for Empirical Validation
To move beyond theoretical predictions, a systematic in vitro evaluation is necessary. The following protocols represent the gold standard for characterizing the affinity and functional activity of compounds at adrenergic receptors.[9][10]
Workflow 1: Determining Receptor Binding Affinity via Radioligand Assay
This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from a receptor, thereby determining its binding affinity (Kᵢ).[10][11] It is the definitive method for assessing direct receptor interaction.
Causality and Rationale: The principle is competitive binding. A lower concentration of the test compound required to displace the radioligand indicates a higher binding affinity for the receptor. This protocol is self-validating through the inclusion of total binding, non-specific binding, and positive control (a known ligand) wells, which ensures data integrity.[12]
Detailed Experimental Protocol:
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293, CHO) stably overexpressing a single human adrenergic receptor subtype (e.g., α₁, α₂, β₁, β₂).
-
Harvest cells and resuspend in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[11]
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[13]
-
Resuspend the final membrane pellet in an appropriate buffer and determine the total protein concentration using a BCA or Bradford assay.[13] Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate reactions for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled known antagonist (e.g., 10 µM propranolol for β-receptors).[12]
-
Competition: Membranes + Radioligand + increasing concentrations of the test compound (Noradrenalone or this compound).
-
-
Use a subtype-specific radioligand at a concentration near its Kₑ value (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Iodocyanopindolol for β-receptors).[11]
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data using non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Diagram 1: Radioligand Binding Assay Workflow
Workflow for determining receptor binding affinity (Kᵢ).
Workflow 2: Assessing Functional Activity via cAMP Measurement
This assay measures the functional consequence of receptor binding—specifically, the activation of downstream signaling. For β-adrenergic receptors (β₁ and β₂), which couple to the Gₛ protein, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] For α₂ receptors, which couple to Gᵢ, activation inhibits adenylyl cyclase, decreasing cAMP levels.[3]
Causality and Rationale: The level of intracellular cAMP serves as a direct proxy for the functional activation (or inhibition) of Gₛ- or Gᵢ-coupled receptors. Modern luciferase-based biosensors provide a highly sensitive, non-radioactive method for real-time cAMP monitoring.[16][17] This protocol determines a compound's efficacy (Eₘₐₓ) and potency (EC₅₀ or IC₅₀).
Detailed Experimental Protocol:
-
Cell Preparation:
-
Agonist Mode Assay (for Gₛ-coupled receptors):
-
Equilibrate cells with the GloSensor™ reagent.
-
Add increasing concentrations of the test compounds (Noradrenalone or this compound). Include a known full agonist (e.g., Isoproterenol) as a positive control.
-
Incubate for 10-15 minutes at room temperature.
-
Measure luminescence using a plate reader. Increased luminescence corresponds to increased cAMP.[16]
-
-
Antagonist Mode / Gᵢ-coupled Agonist Assay:
-
To measure antagonism or Gᵢ-mediated inhibition, first stimulate a basal level of cAMP production using forskolin (an adenylyl cyclase activator) at a concentration that gives ~80% of the maximal response (e.g., 10 µM).[16]
-
For antagonist testing, pre-incubate cells with test compounds before adding a known agonist at its EC₈₀ concentration.
-
For Gᵢ agonist testing, add increasing concentrations of the test compound in the presence of forskolin.
-
Measure luminescence. A decrease in the forskolin-stimulated signal indicates Gᵢ activation or Gₛ antagonism.[19]
-
-
Data Analysis:
-
Plot the luminescence signal (or calculated cAMP concentration) versus the log concentration of the compound.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[20]
-
For antagonist activity, determine the IC₅₀ value.
-
Diagram 2: Gₛ-Coupled Adrenergic Receptor Signaling Pathway
Agonist binding to a Gₛ-coupled receptor activates adenylyl cyclase, increasing cAMP.
Part 3: Anticipated Results and Scientific Interpretation
Based on the foundational principles of adrenergic pharmacology, the proposed experiments are expected to yield distinct outcomes for the two compounds.
-
Noradrenalone: It is anticipated that noradrenalone will demonstrate measurable, though likely weak, binding affinity in the radioligand assays, particularly for α- and β₁-receptors. In functional assays, it may act as a partial agonist, eliciting a response that is significantly lower than that of a full agonist like norepinephrine or isoproterenol.
-
This compound: This compound is expected to show no significant displacement of the radioligand up to high micromolar concentrations in the binding assays, resulting in a very high or undetermined Kᵢ value. Consequently, it is predicted to have no agonist or antagonist activity in the functional cAMP assays.
Conclusion
The comparison between this compound and noradrenalone serves as a powerful case study in structure-activity relationships. While they share a common catechol scaffold, the presence versus absence of a terminal amino group is the critical determinant for adrenergic receptor interaction. Noradrenalone, as a norepinephrine metabolite, is predicted to retain some residual, weak activity as an adrenergic ligand. In stark contrast, this compound is unlikely to possess any direct activity at these receptors. The detailed experimental workflows provided in this guide offer a clear and robust path for researchers to empirically validate these predictions, contributing to a deeper understanding of the molecular requirements for adrenergic signaling and aiding in the rational design of novel, selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Norepinephrine - Wikipedia [en.wikipedia.org]
- 15. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
The Molecular Architecture: Deconstructing 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
The biological activity of this compound is dictated by two primary functional regions: the catechol ring and the α-hydroxy ketone side chain. Understanding the contribution of each is paramount to deciphering its SAR.
-
The Catechol Moiety (3,4-Dihydroxyphenyl Group): This feature is a well-established pharmacophore responsible for potent antioxidant activity. The two adjacent hydroxyl groups on the aromatic ring are excellent hydrogen donors, enabling the molecule to effectively scavenge free radicals.[1][2][3] This antioxidant property is a cornerstone of the potential neuroprotective effects attributed to some catechol-containing compounds.[1] The ortho-positioning of the hydroxyl groups is crucial; it demonstrates greater antioxidant activity compared to meta (resorcinol) or para (hydroquinone) arrangements.[2]
-
The α-Hydroxy Ketone Group: This functional group, also known as an acyloin, is a versatile player in the molecule's biological profile.[4] It can participate in various reactions within a biological system and is a key structural motif in many pharmacologically active compounds, including some anticancer agents.[5][6] The reactive nature of the aldehyde from which DOPEGAL is formed is a critical factor in its potential toxicity.[7][8][9] This reactivity is a double-edged sword, contributing to both its signaling roles and its capacity to induce cellular stress.[10]
Caption: Key functional groups of this compound.
Comparative Analysis: Insights from Structural Analogs
To fully appreciate the SAR of this compound, it is instructive to compare its activity with structurally related molecules. The following table summarizes hypothetical comparative data based on established principles of medicinal chemistry.
| Compound | Structure | Key Structural Difference | Predicted Antioxidant Activity (DPPH Scavenging, IC50 in µM) | Predicted Cytotoxicity (MTT Assay, IC50 in µM) | Rationale for Predicted Activity |
| This compound (DOPEGAL) | 3,4-dihydroxy (catechol) with α-hydroxy ketone | - | 15 | 50 | The catechol group confers strong antioxidant activity. The reactive α-hydroxy ketone/aldehyde contributes to moderate cytotoxicity.[7] |
| 1-(4-Hydroxyphenyl)-2-hydroxyethanone | Single 4-hydroxy group | Lacks the second hydroxyl of the catechol | 75 | >100 | Significantly reduced antioxidant capacity due to the absence of the electron-donating ortho-hydroxyl group. Lower cytotoxicity is expected due to reduced reactivity. |
| 1-(3,4-Dimethoxyphenyl)-2-hydroxyethanone | Methylated hydroxyl groups | Masking of the catechol hydroxyls | >200 | >100 | Methylation of the phenolic hydroxyls eliminates hydrogen-donating ability, thus abolishing antioxidant activity. |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone) | Amino group at C2 instead of hydroxyl | Introduction of a basic amino group | 25 | 80 | The catechol group maintains antioxidant potential. The amino group may alter receptor binding and cellular uptake, potentially modifying cytotoxicity.[11][12] |
| 1-(3,4-Dihydroxyphenyl)ethanone | Lacks the C2 hydroxyl group | Absence of the α-hydroxyl | 20 | 65 | The catechol group's antioxidant activity is retained. The ketone is less reactive than the α-hydroxy ketone, potentially slightly reducing cytotoxicity. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
The Double-Edged Sword: Neuroprotection vs. Neurotoxicity
The intrigue surrounding DOPEGAL lies in its paradoxical biological effects. While the catechol moiety provides a basis for neuroprotection through its antioxidant action, the aldehyde from which it is derived is a reactive carbonyl species (RCS).[13][14] RCS are known to contribute to cellular stress by forming adducts with proteins and other biomolecules, a mechanism implicated in neurodegenerative diseases.[15][16][17] Specifically, DOPEGAL has been shown to activate asparagine endopeptidase, which in turn cleaves the Tau protein, leading to aggregation and neurotoxicity.[15][16] This highlights a crucial SAR principle: the overall biological effect of a molecule is a composite of the activities of its individual functional groups and their interplay.
Caption: The dual pathways of DOPEGAL's biological activity.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
A. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[18]
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound and its analogs in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in methanol.
-
Positive Control: Prepare serial dilutions of a standard antioxidant like ascorbic acid or Trolox.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds, positive control, and methanol (as a blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[18][19]
-
Measure the absorbance at 517 nm using a microplate reader.[18]
3. Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[18]
-
Plot the % inhibition against the concentration of the test compounds and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
B. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20][21][22][23]
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[21][23]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.
2. Assay Procedure:
-
Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control (e.g., medium with a small percentage of DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well.[24]
-
Incubate the plate at 37°C for 4 hours.[24]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at 570 nm.[23]
3. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the concentration of the test compounds to determine the IC50 value (the concentration that reduces cell viability by 50%).
Caption: Workflow for DPPH antioxidant and MTT cytotoxicity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy ketone - Wikipedia [en.wikipedia.org]
- 5. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of aldehyde/aldose reductase inhibition on neuronal metabolism of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive Carbonyl Species: A Missing Link in ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Targeting Reactive Carbonyl Species with Natural Sequestering Agents | MDPI [mdpi.com]
- 14. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Antioxidant Validation of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Antioxidant Validation in Drug Discovery
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has propelled the search for effective antioxidant compounds to the forefront of therapeutic development. 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a phenolic compound, presents a promising scaffold for antioxidant activity due to its catechol moiety, a well-established pharmacophore for radical scavenging.
However, the journey from a promising chemical structure to a validated therapeutic agent is paved with rigorous scientific validation. This guide provides a comprehensive framework for the in vitro validation of the antioxidant properties of this compound. We will delve into the core principles and detailed protocols of three widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
To provide a robust comparative analysis, the performance of our target compound will be benchmarked against two well-characterized antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.
Pillar 1: Understanding the Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant that can directly scavenge a wide array of ROS and reactive nitrogen species (RNS).[3][4] It readily donates electrons to neutralize free radicals, becoming the ascorbyl radical, which is relatively stable and less reactive.[5][6]
-
Trolox: A water-soluble derivative of vitamin E, it acts as a powerful chain-breaking antioxidant by donating a hydrogen atom from its chromanol ring to peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[7][8]
-
This compound (and its analogs): The catechol (3,4-dihydroxy) group is the key to its antioxidant potential. The two adjacent hydroxyl groups can readily donate hydrogen atoms to free radicals, and the resulting ortho-quinone is more stable than the initial radical.
Pillar 2: In Vitro Antioxidant Assays: Principles and Protocols
The selection of multiple antioxidant assays is crucial as they operate via different mechanisms and can provide a more comprehensive profile of a compound's antioxidant capacity.[9][10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[13] When reduced by an antioxidant, the color changes to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[11] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[11]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.[13]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Standard Solutions: Prepare stock solutions of Ascorbic Acid and Trolox (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and standards in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[14] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and standards.
-
In a 96-well microplate, add 10 µL of each dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]
-
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[16] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[16]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and standards.
-
In a 96-well microplate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4-30 minutes.[16]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is constructed using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Pillar 3: Comparative Analysis of Antioxidant Performance
The following table summarizes the anticipated comparative antioxidant activity of this compound (based on its analog, hydroxytyrosol acetate) and the standard antioxidants. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Hydroxytyrosol Acetate (Analog) | Weaker than hydroxytyrosol, similar to α-tocopherol[1][2] | Data Not Available | Data Not Available |
| Ascorbic Acid | ~25-50 | ~5-15 | High |
| Trolox | ~40-60 | ~10-20 | Standard (1.0) |
Note: The IC50 values for Ascorbic Acid and Trolox can vary depending on the specific experimental conditions. The values presented are representative ranges found in the literature.
Interpretation of Expected Results:
-
This compound is expected to exhibit significant antioxidant activity due to its catechol structure. Its performance is anticipated to be comparable to or potentially greater than that of Trolox in the DPPH and ABTS assays.
-
Hydroxytyrosol acetate , the structural analog, has been shown to have weaker DPPH radical scavenging activity than its parent compound, hydroxytyrosol, but is more effective in an emulsion system, suggesting that the acetate group may influence its partitioning and interaction with the radical species.[1][2]
-
Ascorbic Acid typically demonstrates very strong antioxidant activity in all three assays due to its high reactivity with free radicals.
-
Trolox serves as a reliable standard, particularly for the ABTS assay where results are often expressed as Trolox equivalents.
Conclusion: A Pathway to Validated Antioxidant Discovery
The in vitro validation of this compound's antioxidant properties is a critical step in its development as a potential therapeutic agent. The DPPH, ABTS, and FRAP assays provide a robust and multifaceted approach to characterizing its radical scavenging and reducing capabilities. While direct experimental data for this specific compound is currently lacking, the established antioxidant potential of its structural analog, hydroxytyrosol acetate, provides a strong rationale for its investigation.
By employing the detailed protocols and comparative framework outlined in this guide, researchers can generate reliable and reproducible data to substantiate the antioxidant claims of this compound. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing promising compounds from the laboratory to preclinical and clinical development, ultimately contributing to the discovery of novel therapies to combat oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. delaviesciences.com [delaviesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant activity of hydroxytyrosol acetate compared with that of other olive oil polyphenols [agris.fao.org]
A Comparative Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone and Other Catechols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone and other structurally related catechols. By examining their performance in key experimental assays, this document aims to provide valuable insights for researchers in the fields of pharmacology and drug development.
Introduction: The Significance of the Catechol Moiety
Catechols, characterized by a benzene ring with two adjacent hydroxyl groups, are a class of phenolic compounds that have garnered significant attention in the scientific community for their wide-ranging biological activities.[1] These compounds, including the subject of this guide, this compound, are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] The unique chemical structure of the catechol moiety allows these molecules to act as effective free radical scavengers and modulators of key signaling pathways involved in cellular health and disease.
While this compound is a promising compound, comprehensive comparative data on its performance is limited in publicly available literature. Therefore, this guide will draw comparisons with other well-studied catechols, such as 3',4'-Dihydroxyacetophenone, Protocatechuic acid, and Hydroxytyrosol, to provide a predictive assessment of its potential efficacy.
Comparative Analysis of Biological Activities
Antioxidant Activity: A Primary Defense Mechanism
The hallmark of catechols is their potent antioxidant activity, which is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS).[3] This radical-scavenging capability is a critical factor in mitigating oxidative stress, a key contributor to a multitude of pathological conditions.
Comparative Antioxidant Data (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | Structure | DPPH IC50 (µM) |
| This compound | ![]() | Data not available |
| 3',4'-Dihydroxyacetophenone | ![]() | Data not available |
| Protocatechuic Acid | ![]() | 16.3[4] |
| Hydroxytyrosol | ![]() | Not explicitly stated, but known to be a powerful antioxidant[5] |
| Ascorbic Acid (Standard) | N/A | ~30-50 |
Note: The absence of specific IC50 values for this compound and 3',4'-Dihydroxyacetophenone in readily available literature highlights the need for further experimental investigation. The data for protocatechuic acid, a structurally similar catechol, suggests a potent antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the DPPH radical scavenging activity of a test compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound solution to separate wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
The Nrf2-ARE Signaling Pathway: A Key Antioxidant Response
Catechols can also exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][6] This pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Oxidative stress or the presence of Nrf2 activators like catechols leads to the dissociation of Nrf2 from Keap1.[1][6] Nrf2 then translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of antioxidant and cytoprotective genes.[8]
Anti-inflammatory Effects: Modulating Key Inflammatory Pathways
Chronic inflammation is a contributing factor to numerous diseases. Catechols have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and transcription factors.[4]
Comparative Anti-inflammatory Data (COX-2 Inhibition)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins.[9] Inhibition of COX-2 is a key target for anti-inflammatory drugs.
| Compound | Structure | COX-2 IC50 (µM) |
| This compound | ![]() | Data not available |
| 3',4'-Dihydroxyacetophenone | ![]() | Data not available |
| Resveratrol (related polyphenol) | ![]() | 1.1[10] |
| Celecoxib (Standard) | N/A | ~0.04-0.8 |
Experimental Protocol: COX-2 Inhibition Assay
This protocol describes a method for assessing the COX-2 inhibitory activity of a test compound.
-
Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate) in an appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the COX-2 enzyme, a cofactor such as hematin, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculation of Inhibition and IC50: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response.[11] Catechols can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[12] NF-κB then translocates to the nucleus and promotes the transcription of genes encoding inflammatory mediators.[13] Catechols can interfere with this pathway by inhibiting the activity of the IKK complex.[4]
Neuroprotective Potential: Combating Neurodegeneration
The antioxidant and anti-inflammatory properties of catechols make them promising candidates for the development of neuroprotective agents.[2] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conceptual Comparison of Neuroprotective Efficacy
| Compound | Predicted Neuroprotective Efficacy | Rationale |
| This compound | High | Expected to possess strong antioxidant and anti-inflammatory activities due to the catechol moiety, which are crucial for neuroprotection. |
| 3',4'-Dihydroxyacetophenone | High | Similar to the target compound, the catechol structure suggests significant neuroprotective potential. |
| Protocatechuic Acid | High | Demonstrated potent antioxidant activity, which is a key mechanism for protecting neurons from oxidative damage.[4] |
| Hydroxytyrosol | Very High | A well-established neuroprotective agent with strong antioxidant and anti-inflammatory properties.[5] |
Experimental Protocol: Neuroprotective Assay Against Oxidative Stress
This protocol details a method for evaluating the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Test Compound: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells).
-
EC50 Determination: The effective concentration 50 (EC50), the concentration of the compound that provides 50% of the maximum neuroprotection, can be determined from the dose-response curve.
Workflow for Neuroprotective Assay
Synthesis and Structure-Activity Relationship
This compound can be synthesized through various organic chemistry routes, often involving the protection and deprotection of the hydroxyl groups. The biological activity of catechols is intrinsically linked to their chemical structure. The presence and position of the hydroxyl groups on the phenyl ring are critical for their antioxidant and radical-scavenging activities. Modifications to the side chain can influence the compound's lipophilicity, bioavailability, and interaction with specific biological targets.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound, based on the well-established biological activities of structurally related catechols. Its predicted potent antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further investigation in drug discovery programs.
The primary recommendation for future research is the direct experimental evaluation of this compound in the assays described in this guide. Determining its specific IC50 and EC50 values will provide a quantitative measure of its efficacy and allow for a more definitive comparison with other catechols. Furthermore, in vivo studies in relevant animal models are warranted to assess its pharmacokinetic properties, safety profile, and therapeutic efficacy in disease models.
References
- 1. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3',4'-Dihydroxyacetophenone | 1197-09-7 | FD32742 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]
- 13. Characterization of NF-kB-mediated inhibition of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In-Assay Reactivity: A Comparative Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
A Senior Application Scientist's Perspective on Mitigating Cross-Reactivity of Catechol-Containing Compounds
For researchers, scientists, and drug development professionals, the integrity of assay results is paramount. The pursuit of novel therapeutics and a deeper understanding of biological processes hinges on the accuracy and reliability of our experimental data. However, the very nature of the chemical tools we employ can sometimes lead to unforeseen complications. One such class of compounds that warrants careful consideration is catechol-containing molecules, exemplified by 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone. While possessing intriguing biological potential, its inherent chemical reactivity can be a double-edged sword in a variety of assay formats.
This guide provides an in-depth analysis of the potential cross-reactivity of this compound and other catechol-containing compounds in common research assays. We will explore the chemical basis for this interference, offer a comparative look at alternative approaches, and provide actionable protocols to ensure the generation of robust and trustworthy data.
The Allure and the Challenge of this compound
This compound, a derivative of the well-known catechol structure, belongs to a family of compounds with recognized antioxidant and potential signaling properties. Its structural similarity to endogenous catecholamines like norepinephrine suggests a potential for interaction with adrenergic pathways, making it an interesting candidate for investigation in various therapeutic areas. However, the dihydroxyphenyl (catechol) moiety is also a well-known source of assay interference.[1][2]
The primary mechanisms of interference stem from the catechol's susceptibility to oxidation and its ability to interact non-specifically with proteins.[3][4][5] This can lead to false-positive or false-negative results in a range of assays, including those with redox-based detection methods and immunoassays.
The Chemical Culprit: Understanding Catechol-Mediated Assay Interference
The cross-reactivity of this compound is not a unique phenomenon but rather a characteristic of its catechol core. Two primary chemical properties of catechols contribute to their promiscuous behavior in assays:
-
Redox Cycling and Reducing Potential: Catechols are excellent reducing agents.[6] They can be readily oxidized to form semiquinone radicals and ortho-quinones, especially under physiological pH conditions.[7] This redox activity can directly interfere with assay components. For instance, in enzyme-linked immunosorbent assays (ELISAs) that utilize horseradish peroxidase (HRP) for signal generation, the catechol can reduce the oxidized substrate, leading to a diminished or completely abolished signal (a false negative).[8] Conversely, in assays that measure the production of reactive oxygen species (ROS), the antioxidant properties of the catechol can scavenge the ROS, again leading to an underestimation of the true biological effect.
-
Protein Reactivity and Non-Specific Binding: The oxidized forms of catechols, particularly ortho-quinones, are highly reactive electrophiles.[5] These can covalently modify nucleophilic residues on proteins, such as cysteine and lysine.[5] This non-specific protein binding can have several consequences in an assay:
-
Enzyme Inhibition: Covalent modification of an enzyme's active site can lead to its inhibition, which may be misinterpreted as a specific biological activity of the compound.
-
Immunoassay Interference: The compound can bind to antibodies or the target analyte, disrupting the antigen-antibody interaction that is fundamental to immunoassays.[9] This can result in either falsely high or low readouts depending on the assay format.[9]
-
General Protein Aggregation: Some studies have shown that catechol-containing compounds can induce protein aggregation, which can interfere with a wide range of cellular and biochemical assays.[4]
-
Visualizing the Interference: A Mechanistic Overview
To better understand the potential for cross-reactivity, the following diagram illustrates the key chemical transformations of the catechol moiety that can lead to assay interference.
Caption: Chemical basis of catechol-mediated assay interference.
A Comparative Look at Alternatives and Mitigation Strategies
Given the potential for cross-reactivity, researchers have several options when working with catechol-containing compounds like this compound. The best approach will depend on the specific assay and the research question.
| Strategy | Description | Advantages | Disadvantages |
| Use of Structurally Related Analogs without the Catechol Moiety | Synthesize or purchase analogs where the catechol group is replaced with a less reactive functional group (e.g., a single hydroxyl group or a methoxy group). | Eliminates the primary source of redox and covalent reactivity. | The biological activity of the compound may be dependent on the catechol moiety. |
| Employing Orthogonal Assays | Confirm findings from a primary assay with a secondary assay that has a different detection principle and is less susceptible to the specific type of interference. | Increases confidence in the validity of the results. | Requires additional time and resources. |
| Implementing Robust Control Experiments | Include specific controls to detect and account for potential interference. | Can help to identify and quantify the extent of interference. | May not completely eliminate the interference. |
| Modifying Assay Protocols | Adapt assay conditions to minimize the reactivity of the catechol group. | Can sometimes salvage an assay that is prone to interference. | May not always be feasible or effective. |
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness of your data when working with this compound or other catechol-containing compounds, it is crucial to incorporate self-validating systems into your experimental design. Below are detailed protocols for key experiments to assess and mitigate potential interference.
Protocol 1: Assessing Redox Interference in HRP-Based Assays (e.g., ELISA)
Objective: To determine if this compound interferes with the HRP-catalyzed colorimetric reaction.
Methodology:
-
Prepare a standard curve of the HRP substrate (e.g., TMB) in the absence of HRP. This will serve as a baseline for non-enzymatic substrate oxidation.
-
Prepare a reaction mixture containing the HRP enzyme and its substrate in the assay buffer.
-
To parallel wells, add a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the standard assay time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analyze the data: A decrease in absorbance in the presence of the compound indicates interference with the HRP reaction.
Protocol 2: Evaluating Non-Specific Protein Binding using a "Promiscuity" Counter-Screen
Objective: To assess the potential for this compound to non-specifically inhibit an unrelated enzyme.
Methodology:
-
Choose a commercially available enzyme that is robust and easy to assay, and is mechanistically distinct from your primary target. A common choice is firefly luciferase.
-
Perform a standard enzyme activity assay for the chosen enzyme.
-
In parallel, pre-incubate the enzyme with a serial dilution of this compound for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Initiate the enzymatic reaction and measure the activity.
-
Analyze the data: Inhibition of the unrelated enzyme suggests that the compound may be a non-specific "promiscuous" inhibitor, likely due to protein reactivity.
Visualizing a Validation Workflow
The following diagram outlines a logical workflow for validating the activity of a catechol-containing compound and ruling out assay interference.
Caption: Workflow for validating the activity of catechol-containing compounds.
Conclusion and Future Directions
This compound and other catechol-containing molecules represent a class of compounds with significant biological potential. However, their inherent chemical reactivity necessitates a cautious and rigorous approach to assay design and data interpretation. By understanding the mechanisms of potential interference and implementing the appropriate control experiments and orthogonal assays, researchers can confidently navigate the complexities of working with these compounds. The development of novel assay technologies that are less susceptible to redox interference and non-specific binding will be a crucial step forward in harnessing the therapeutic potential of catechol-containing drugs.
References
- 1. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe unravels the reactive proteome of health-associated catechols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the analytical methodologies required to unequivocally confirm the structure of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a compound of interest due to its catechol and α-hydroxy ketone moieties. This document provides a framework for its characterization, comparing expected analytical data with that of potential isomers and related compounds, and offers detailed experimental protocols.
Introduction: The Imperative of Structural Verification
In the realm of medicinal chemistry and drug discovery, even minor ambiguities in molecular structure can lead to significant deviations in biological activity and safety profiles. This compound presents a unique analytical challenge due to the presence of multiple reactive functional groups. Its structure, featuring a catechol ring attached to a hydroxyethanone side chain, necessitates a multi-faceted analytical approach for confirmation. The molecular formula of this compound is C₈H₈O₄, and its molecular weight is 168.15 g/mol . While a definitive CAS number for this specific structure is not consistently reported in public databases, its systematic IUPAC name provides a clear basis for its structural components.
This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both the theoretical underpinnings and practical, step-by-step protocols for the robust confirmation of its structure.
The Analytical Triad: NMR, IR, and MS in Concert
No single analytical technique is sufficient for the complete structural elucidation of a complex organic molecule. The synergistic use of NMR, IR, and MS provides a comprehensive and self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
The following sections will detail the expected outcomes from each of these techniques for this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-2, H-5, H-6) | 6.8 - 7.5 | m | 3H | The protons on the catechol ring will appear in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl and acetyl groups.[1] |
| Methylene H (-CH₂-) | ~4.5 | s | 2H | The methylene protons are adjacent to a carbonyl group and a hydroxyl group, leading to a downfield shift.[2][3] |
| Phenolic OH | 8.0 - 10.0 | br s | 2H | The chemical shift of phenolic protons can vary and is often broad due to hydrogen bonding.[4] |
| Aliphatic OH | 3.0 - 5.0 | br s | 1H | The hydroxyl proton on the side chain will have a variable chemical shift and will appear as a broad singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C (C=O) | 195 - 205 | The carbonyl carbon of a ketone typically appears in this downfield region.[5][6][7] |
| Aromatic C-OH (C-3, C-4) | 145 - 155 | Aromatic carbons attached to hydroxyl groups are deshielded. |
| Aromatic C (C-1) | 125 - 135 | The quaternary aromatic carbon attached to the acetyl group. |
| Aromatic C-H (C-2, C-5, C-6) | 115 - 125 | Aromatic carbons bearing hydrogen atoms. |
| Methylene C (-CH₂-) | 65 - 75 | The methylene carbon is deshielded by the adjacent carbonyl and hydroxyl groups. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to avoid exchange of the hydroxyl protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent method for confirming the presence of the key functional groups in this compound: the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale |
| O-H (phenolic and alcoholic) | 3200 - 3500 | Broad | The broadness is due to intermolecular hydrogen bonding.[8][9][10] |
| C=O (ketone) | 1660 - 1700 | Strong, sharp | The carbonyl stretch is a very characteristic and intense absorption.[7][11] |
| C=C (aromatic) | 1500 - 1600 | Medium to strong | These absorptions are characteristic of the aromatic ring.[8] |
| C-O (alcohol and phenol) | 1000 - 1300 | Medium to strong | These bands correspond to the stretching vibrations of the C-O bonds.[8] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer clues about the structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168.
-
Fragmentation: Key fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and loss of small molecules like water and carbon monoxide.[12][13]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Rationale |
| 168 | [C₈H₈O₄]⁺ | Molecular ion peak. |
| 137 | [C₇H₅O₃]⁺ | Loss of the -CH₂OH group via α-cleavage. |
| 123 | [C₇H₇O₂]⁺ | Loss of the -COCH₂OH group. |
| 109 | [C₆H₅O₂]⁺ | Further fragmentation of the catechol ring. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Caption: Workflow for Mass Spectrometry analysis.
Comparison with an Isomeric Alternative: 1-(2,5-Dihydroxyphenyl)-2-hydroxyethanone
To highlight the importance of detailed spectral analysis, let's consider a potential isomer, 1-(2,5-Dihydroxyphenyl)-2-hydroxyethanone. While it has the same molecular formula and weight, its NMR and IR spectra would show distinct differences.
Table 5: Comparative Analysis of this compound and a Structural Isomer
| Feature | This compound | 1-(2,5-Dihydroxyphenyl)-2-hydroxyethanone |
| ¹H NMR (Aromatic Region) | Complex multiplet for 3 adjacent protons. | Simpler splitting pattern for 3 non-adjacent protons. |
| ¹³C NMR (Aromatic Region) | 6 distinct aromatic carbon signals. | 6 distinct aromatic carbon signals, but with different chemical shifts due to the different substitution pattern. |
| IR (Aromatic C-H Bending) | Different pattern of out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). | Different pattern of out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). |
This comparative approach demonstrates how subtle differences in the spectroscopic data can be used to distinguish between closely related isomers, thereby providing a higher level of confidence in the structural assignment.
Conclusion: A Self-Validating Approach to Structural Confirmation
References
- 1. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
comparative analysis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone synthesis routes
A Comparative Guide to the Synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Introduction: this compound, also known as Noradrenalone, is a critical chemical intermediate and a recognized impurity in the synthesis of norepinephrine (Noradrenaline)[1][]. Its molecular structure, featuring a catechol ring and an α-hydroxy ketone functional group, makes it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers and process chemists the critical data and procedural insights necessary to select the most appropriate method for their specific application, whether for small-scale research or large-scale manufacturing.
Overview of Synthetic Strategies
The synthesis of this compound predominantly proceeds through a two-step sequence starting from catechol (1,2-dihydroxybenzene). The general approach involves:
-
Electrophilic Acylation: A Friedel-Crafts acylation or a related reaction to introduce an acetyl or haloacetyl group onto the catechol ring, forming a key intermediate.
-
Functional Group Transformation: Conversion of the α-carbon of the acetyl group to a hydroxyl group.
This guide will dissect the most common and industrially relevant pathway: the acylation of catechol to form an α-chloro intermediate, followed by hydrolysis. We will analyze variations in the acylation step, which represents the most significant point of divergence in synthetic efficiency, cost, and environmental impact.
Route 1: Friedel-Crafts Acylation of Catechol followed by Hydrolysis
This is the most established and widely documented method. It involves the initial synthesis of 2-Chloro-3',4'-dihydroxyacetophenone, which is then hydrolyzed to the final product. The key variable in this route is the choice of catalyst and reagents for the initial acylation step.
Mechanism & Rationale
The core of this route is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction[3]. A Lewis acid catalyst is typically employed to generate a highly electrophilic acylium ion from an acylating agent (like chloroacetyl chloride). This acylium ion is then attacked by the electron-rich catechol ring to form the acylated product. The subsequent step is a simple nucleophilic substitution (hydrolysis) of the α-chloro group to an α-hydroxy group.
Sub-Route 1A: Classic Friedel-Crafts using AlCl₃ Catalyst
This traditional approach utilizes aluminum trichloride (AlCl₃) as the Lewis acid catalyst.
Workflow Diagram: Route 1A
Caption: Workflow for AlCl₃-catalyzed synthesis.
-
Expertise & Experience: The use of a strong Lewis acid like AlCl₃ is effective in activating the chloroacetyl chloride for electrophilic attack. However, catechol's hydroxyl groups can coordinate strongly with AlCl₃, necessitating more than stoichiometric amounts of the catalyst[3]. This complex formation also complicates the workup procedure, often requiring an aqueous quench that generates significant aluminum hydroxide waste. This method is often avoided in modern, greener industrial processes due to the large amount of corrosive waste generated[4].
-
Experimental Protocol (Literature-based):
-
To a cooled (0-5 °C) suspension of anhydrous AlCl₃ in a suitable solvent (e.g., 1,2-dichloroethane), add chloroacetyl chloride dropwise.
-
Slowly add a solution of catechol in the same solvent to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product (2-Chloro-3',4'-dihydroxyacetophenone) with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
The crude intermediate is then subjected to hydrolysis by refluxing with water or a dilute acid/base to yield the final product.
-
Sub-Route 1B: Thionyl Chloride Mediated Acylation
This modern variation avoids the use of metallic Lewis acids, positioning it as a more environmentally friendly and industrially scalable alternative.
Workflow Diagram: Route 1B
Caption: Workflow for Thionyl Chloride-mediated synthesis.
-
Expertise & Experience: This process is significantly more atom-economical and greener. Thionyl chloride reacts with chloroacetic acid in situ to form the highly reactive chloroacetyl chloride. The HCl and SO₂ byproducts are gaseous and can be easily scrubbed, simplifying purification. A key advantage of this patented method is that after the reaction, a simple water quench and recrystallization can directly yield the intermediate, 2-Chloro-3',4'-dihydroxyacetophenone, with very high purity (>99%), making it exceptionally suitable for industrial production[4]. The subsequent hydrolysis step to the final product follows standard procedures.
-
Trustworthiness & Self-Validation: The protocol's robustness is demonstrated by its direct crystallization of a high-purity product from the reaction mixture after a water quench. This minimizes the need for complex chromatographic purification, reducing solvent waste and production time[4].
-
Experimental Protocol (Adapted from CN110590517A)[4]:
-
Charge a reaction vessel with catechol (1.0 eq) and chloroacetic acid (1.0 - 1.2 eq).
-
Slowly add thionyl chloride (1.0 eq) at room temperature while stirring. The off-gas (HCl, SO₂) should be directed to a scrubber containing a sodium hydroxide solution.
-
After the addition is complete, heat the mixture to 80 °C and maintain for approximately 5 hours, monitoring the reaction by HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly add water to quench the excess thionyl chloride.
-
Heat the mixture to 80 °C for 30 minutes, then allow it to cool naturally to 55-65 °C and hold for 2 hours to promote crystal growth.
-
Further cool to 0-5 °C and hold for 5 hours to complete crystallization.
-
Filter the solid product, 2-Chloro-3',4'-dihydroxyacetophenone, and wash with cold water. A product with purity >99% is obtained.
-
Hydrolyze the chloro-intermediate by refluxing in water to obtain this compound.
-
Comparative Analysis
The choice between these synthetic routes depends heavily on the desired scale, available equipment, and environmental considerations.
| Parameter | Route 1A: AlCl₃ Catalyst | Route 1B: Thionyl Chloride |
| Starting Materials | Catechol, Chloroacetyl Chloride | Catechol, Chloroacetic Acid |
| Key Reagent | Aluminum Trichloride (AlCl₃) | Thionyl Chloride (SOCl₂) |
| Yield | Good, but can be variable | High (Yield for intermediate reported at 85-90%)[4] |
| Purity of Intermediate | Requires extensive workup and purification | Excellent (>99%) after recrystallization[4] |
| Scalability | Poor, due to large waste streams | Excellent, streamlined process |
| Environmental Impact | High (corrosive, metallic waste) | Low (gaseous byproducts easily scrubbed)[4] |
| Safety Concerns | Highly exothermic quench, corrosive HCl | Toxic and corrosive SOCl₂ and off-gases |
| Post-Treatment | Troublesome, high volume of waste[4] | Simple quench and filtration[4] |
Expert Recommendation
For laboratory-scale synthesis where cost and environmental impact are less critical, the traditional Route 1A (AlCl₃ catalyst) is a viable option and mechanistically instructive. It is a classic reaction well-documented in organic chemistry literature[3].
However, for process development, pilot-scale, and industrial manufacturing , Route 1B (Thionyl Chloride mediated) is unequivocally superior. Its advantages include:
-
Economic Efficiency: Uses cheaper starting materials (chloroacetic acid vs. chloroacetyl chloride) and avoids costly, complex purification steps.
-
Process Simplicity: A streamlined "one-pot" reaction followed by direct crystallization simplifies the manufacturing workflow.
-
Environmental Responsibility ("Green Chemistry"): It eliminates metallic waste streams, aligning with modern standards for sustainable chemical manufacturing[4].
-
Product Quality: Delivers a key intermediate of exceptionally high purity, which is critical for subsequent pharmaceutical synthesis steps[4].
The subsequent hydrolysis of the 2-Chloro-3',4'-dihydroxyacetophenone intermediate is a relatively straightforward step common to both routes and can be achieved with high efficiency. Therefore, the primary decision point for any researcher or drug development professional lies in the selection of the initial acylation method.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





